molecular formula C8H15N3 B11739404 N-butyl-1-methyl-1H-pyrazol-4-amine

N-butyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11739404
M. Wt: 153.22 g/mol
InChI Key: XBFJGOABOLGEAJ-UHFFFAOYSA-N
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Description

N-butyl-1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-butyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-3-4-5-9-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3

InChI Key

XBFJGOABOLGEAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)C

Origin of Product

United States

Foundational & Exploratory

N-butyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is a privileged pharmacophore, widely recognized for its structural versatility and favorable physicochemical profile[1]. Specifically, N-butyl-1-methyl-1H-pyrazol-4-amine represents a highly specialized secondary amine building block. Comprising a 1-methylpyrazole core and an N-butyl substituted 4-amino group, this scaffold is frequently utilized in the rational design of kinase inhibitors[2].

The strategic placement of the methyl group at the N1 position prevents tautomerization, locking the pyrazole into a single predictable conformation. Meanwhile, the secondary amine at the C4 position, functionalized with a lipophilic butyl chain, serves as a critical vector for exploring hydrophobic sub-pockets within target protein active sites (such as the hinge region of kinases like CDK2 and ERK5)[2][3]. This whitepaper provides a rigorous examination of its chemical properties, field-proven synthetic methodologies, and mechanistic utility in drug discovery.

Structural and Physicochemical Profiling

The pharmacological behavior of this compound is dictated by its distinct hydrogen-bonding network and lipophilicity. The secondary amine acts as a hydrogen bond donor, while the unalkylated nitrogen (N2) of the pyrazole ring functions as a hydrogen bond acceptor.

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
Chemical Name This compoundN/A
Molecular Formula C8H15N3N/A
Molecular Weight 153.23 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1Critical for interacting with backbone carbonyls in protein targets.
Hydrogen Bond Acceptors 2Facilitates interactions with backbone amides (e.g., kinase hinge regions).
Rotatable Bonds 4Provides conformational flexibility for the N-butyl chain to adapt to hydrophobic pockets.
Topological Polar Surface Area ~30.0 ŲExcellent membrane permeability; highly favorable for oral bioavailability.

Synthetic Methodologies & Protocols

The synthesis of this compound requires a highly selective approach to prevent over-alkylation of the amine. The most robust and field-proven route involves a two-step sequence: the reduction of a nitro-pyrazole precursor followed by reductive amination.

Core Scaffold Synthesis: Reduction of 1-Methyl-4-nitro-1H-pyrazole

The synthesis begins with the generation of the primary amine core, 1-methyl-1H-pyrazol-4-amine. While metal-mediated reductions (e.g., Fe/HCl or SnCl2) are possible, catalytic hydrogenation is the industry standard to avoid trace heavy metal contamination, which can interfere with downstream biological assays[3][4].

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Charge a high-pressure reaction vessel with 1-methyl-4-nitro-1H-pyrazole (1.0 equiv) dissolved in anhydrous methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to 50-60 psi. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the complete disappearance of the nitro precursor.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as a pale oil or solid, which can typically be used in the next step without further purification.

Selective N-Alkylation: Reductive Amination

Direct alkylation of 1-methyl-1H-pyrazol-4-amine with butyl bromide often leads to a complex mixture of primary, secondary, and tertiary amines. To ensure strict mono-selectivity, reductive amination using butyraldehyde and a mild hydride source is the authoritative standard.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 equiv) and butyraldehyde (1.05 equiv) in 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add catalytic glacial acetic acid (0.1 equiv) to accelerate imine formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv).

    • Mechanistic Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the imine intermediate without prematurely reducing the unreacted butyraldehyde.

  • Quenching: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography (Ethyl Acetate/Hexanes gradient) to isolate pure this compound.

Synthesis A 1-Methyl-4-nitro-1H-pyrazole (Starting Material) B 1-Methyl-1H-pyrazol-4-amine (Core Scaffold) A->B Catalytic Hydrogenation (H2, Pd/C) C Reductive Amination (Butyraldehyde, Mild Hydride) B->C Preferred Route E Direct Alkylation (Butyl Halide, Base) B->E Alternative Route D This compound (Target Molecule) C->D High Yield, Mono-selective E->D Risk of Dialkylation

Figure 1: Comparative synthetic workflows for this compound.

Mechanistic Utility in Drug Discovery

The this compound scaffold is highly prized in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors.

Kinase Hinge Region Interactions

In the design of inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Extracellular Signal-Regulated Kinase 5 (ERK5), the pyrazole core acts as a critical bioisostere[2][3].

  • The N2 Pyrazole Nitrogen: Acts as a potent hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • The N4 Secondary Amine: Acts as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge region.

  • The N-Butyl Chain: The addition of the butyl group via N-alkylation alters the topological profile of the molecule. This lipophilic chain is strategically directed toward the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules.

Binding Ligand This compound (Pharmacophore) Hinge Kinase Hinge Region (Backbone Amides) Ligand->Hinge H-Bond Donor (N-H) H-Bond Acceptor (Pyrazole N) Hydrophobic Hydrophobic Pocket (Steric Accommodation) Ligand->Hydrophobic van der Waals (N-Butyl Chain) Solvent Solvent Exposed Region (Aqueous Interface) Ligand->Solvent Steric Projection (N-Methyl Group)

Figure 2: Pharmacophore binding model of the scaffold within a typical kinase active site.

Structure-Activity Relationship (SAR) Implications

SAR analyses in recent oncology literature reveal that the specific topology of the pyrazol-4-yl ring is paramount[2]. While unalkylated primary amines may suffer from poor cell permeability or off-target promiscuity, the N-butylation fine-tunes the lipophilic efficiency (LipE) of the molecule. However, drug developers must carefully balance the length of the alkyl chain; while a butyl group effectively occupies hydrophobic space, extending it further (e.g., hexyl or octyl) often results in a detrimental loss of aqueous solubility and an increased risk of metabolic liability via CYP450-mediated aliphatic oxidation.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized this compound, the following analytical validations must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the distinct pyrazole aromatic protons (typically two singlets around δ 7.10–7.40 ppm). The N-methyl group will appear as a sharp singlet near δ 3.80 ppm. The butyl chain will present a characteristic triplet for the terminal methyl group (δ 0.90 ppm) and multiplets for the methylene protons.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should confirm the exact mass of the [M+H]+ ion at m/z 154.134.

  • HPLC Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must demonstrate >95% purity before deployment in biological screening.

References

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor.
  • Title: US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

N-butyl-1-methyl-1H-pyrazol-4-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold serves as a privileged pharmacophore, frequently utilized to design highly selective kinase inhibitors and allosteric modulators. As a Senior Application Scientist, I have observed that functionalizing the 4-position of the pyrazole ring is a critical strategy for probing the solvent-exposed regions of ATP-binding pockets. This technical guide provides an in-depth analysis of N-butyl-1-methyl-1H-pyrazol-4-amine , detailing its physicochemical properties, molecular weight, and a self-validating synthetic protocol designed for high-yield library generation.

Molecular Identity & Physicochemical Data

In fragment-based drug discovery (FBDD), the precise calculation of molecular properties dictates a compound's viability for lead optimization. While this compound is frequently synthesized de novo as a proprietary building block for Structure-Activity Relationship (SAR) studies—and thus may lack a globally commercialized primary CAS registry number—its closely related structural isomer, 1-butyl-4-methyl-1H-pyrazol-5-amine, is well-documented () [1].

The core scaffold of this compound yields a highly favorable profile for membrane permeability and target engagement. The molecular weight is precisely calculated at 153.23 g/mol [2], placing it well within the optimal "Rule of 3" parameters for fragment libraries.

Table 1: Quantitative Physicochemical Profiling

PropertyValueComputational & Structural Rationale
Molecular Formula C₈H₁₅N₃Core pyrazole (C₃H₃N₂) + N1-Methyl (CH₃) + C4-Butylamine (C₄H₁₀N)
Molecular Weight 153.23 g/mol Ideal for FBDD; allows for downstream functionalization without exceeding 500 Da.
Monoisotopic Mass 153.1266 DaCritical for high-resolution LC-MS/MS validation (Expected[M+H]⁺ at m/z 154.13).
H-Bond Donors 1The secondary amine at C4 serves as a critical hinge-binding donor.
H-Bond Acceptors 2The N2 atom of the pyrazole ring acts as a primary hydrogen bond acceptor.
Topological Polar Surface Area ~29.8 ŲExceptional passive membrane permeability (TPSA < 90 Ų is optimal for BBB penetration).

Strategic Synthesis & Reaction Causality

Direct alkylation of 1-methyl-1H-pyrazol-4-amine with butyl halides typically results in an inseparable mixture of mono- and di-alkylated products due to the high nucleophilicity of the secondary amine intermediate. To establish a self-validating and highly selective protocol, reductive amination is the mandatory choice () [3].

Protocol: Selective Reductive Amination for N-alkylation

Objective: Synthesize this compound without over-alkylation.

Step 1: Iminium Ion Formation

  • Action: Dissolve 1.0 equivalent of 1-methyl-1H-pyrazol-4-amine in anhydrous 1,2-dichloroethane (DCE). Add 1.05 equivalents of butyraldehyde and 1.2 equivalents of glacial acetic acid. Stir for 1 hour at room temperature.

  • Causality: The weak acid catalyzes the formation of the imine/iminium intermediate by protonating the carbonyl oxygen, increasing its electrophilicity. DCE is selected over dichloromethane (DCM) due to its higher boiling point, accommodating mild heating if the condensation faces steric hindrance.

Step 2: Selective Reduction

  • Action: Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise to the stirring solution.

  • Causality: STAB is a mild, chemoselective reducing agent. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This critical choice ensures that unreacted butyraldehyde is not prematurely reduced to butanol, and only the highly electrophilic iminium ion is converted to the secondary amine.

Step 3: Quenching and Phase Separation (Self-Validating Step)

  • Action: Quench the reaction slowly with saturated aqueous NaHCO₃ until effervescence completely ceases. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and breaks down stable boron complexes, driving the secondary amine into the organic layer. The cessation of CO₂ gas evolution serves as a built-in, visual validation that neutralization is complete and the system is ready for extraction.

Pharmacological Applications & Target Pathways

Aminopyrazoles are cornerstone motifs in the development of ATP-competitive kinase inhibitors. The N-butyl chain provides a hydrophobic vector that can occupy lipophilic pockets adjacent to the kinase hinge region, while the pyrazole core mimics the purine ring of ATP.

G A Extracellular Signal (Cytokines) B Receptor Activation A->B C Target Kinase (e.g., JAK/p38) B->C E Downstream Signaling (STAT/MAPK) C->E ATP Hydrolysis D This compound Derivative (Inhibitor) D->C Competitive Inhibition F Gene Transcription (Inflammation/Oncology) E->F

Mechanism of action for pyrazole-based kinase inhibitors in signal transduction.

Analytical Validation Protocols

To ensure the integrity of the synthesized batch, the following self-validating analytical workflow must be executed before utilizing the compound in biological assays.

Protocol: LC-MS/MS and NMR Validation
  • Action (LC-MS/MS): Analyze the crude organic extract using a C18 reverse-phase column with a Water/Acetonitrile gradient containing 0.1% Formic Acid.

  • Causality: The secondary amine will readily protonate in the acidic mobile phase. The appearance of a dominant [M+H]⁺ peak at m/z 154.1 validates the mass. A distinct shift in retention time compared to the primary amine precursor confirms successful functionalization rather than unreacted starting material.

  • Action (¹H NMR): Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum.

  • Causality: The structural transformation is validated by the disappearance of the primary amine protons (typically a broad singlet near ~3.5 ppm) and the emergence of a new secondary amine proton. Additionally, the presence of a distinct triplet at ~0.9 ppm confirms the incorporation of the terminal methyl group of the newly attached butyl chain.

References

  • Title: N-[(1-tert-butylpyrazol-4-yl)methyl]propan-1-amine Compound Summary | Source: PubChem, National Center for Biotechnology Information | URL: [Link]

  • Title: Reductive Amination in Organic Synthesis | Source: Organic Chemistry Portal | URL: [Link]

A Pharmacophore-Based Approach to Drug Discovery: A Technical Guide to the Analysis of 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The 4-aminopyrazole nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a wide array of pathologies, from inflammatory diseases to cancer.[1][2] This guide provides a comprehensive, in-depth exploration of pharmacophore analysis as a pivotal computational technique to accelerate the discovery and optimization of novel 4-aminopyrazole derivatives. We will deconstruct the theoretical underpinnings of pharmacophore modeling, present detailed, field-proven protocols for model generation and validation, and illustrate its practical application in virtual screening and structure-activity relationship (SAR) elucidation. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug development, offering a blend of strategic rationale and actionable methodologies.

Part 1: Introduction to the 4-Aminopyrazole Scaffold and Pharmacophore Modeling

The 4-Aminopyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][3][4] Within this family, the 4-aminopyrazole moiety is particularly noteworthy. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the pyrazole ring's aromatic nature and structural rigidity, makes it an advantageous framework for designing ligands that can form specific, high-affinity interactions with biological targets.[2][5] Numerous successful drug candidates, particularly in the realm of kinase inhibitors such as those targeting Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), feature this core structure, underscoring its therapeutic relevance.[6][7][8]

The Pharmacophore Concept: From Ehrlich's Vision to Modern Drug Discovery

The concept of a "pharmacophore" dates back to Paul Ehrlich, who postulated that a molecule's biological effect is due to specific functional groups, or "toxicophores".[9] Today, a pharmacophore is defined as the three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by and interact with a specific biological target, thereby triggering its biological response.[10][11] These features are abstract representations of molecular properties, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable centers.[12] Pharmacophore modeling provides a powerful lens to distill complex structure-activity data into a simple, intuitive 3D model, guiding the design of new molecules with enhanced potency and selectivity.[13]

Methodological Approaches: Ligand-Based vs. Structure-Based Modeling

Pharmacophore models are typically generated using one of two primary approaches, the choice of which is dictated by the available data.[11][14]

  • Ligand-Based Pharmacophore Modeling: This method is employed when a set of active compounds is known, but the 3D structure of the biological target is not. It relies on the principle that molecules binding to the same target likely share a common set of pharmacophoric features arranged in a similar spatial orientation.[14] By aligning the 3D conformations of these active ligands, one can identify and model this common feature set.

  • Structure-Based Pharmacophore Modeling: When high-resolution 3D structural data of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be used.[11] This method involves analyzing the key interactions between the protein's binding site and a bound ligand to directly map out the essential pharmacophoric features.[15] This approach provides a highly accurate model grounded in the physical reality of the receptor's active site.

Part 2: Generation of a Pharmacophore Model for 4-Aminopyrazole Derivatives

The creation of a robust and predictive pharmacophore model is a systematic process. The causality behind each step is critical for ensuring the final model is a valid representation of the molecular recognition requirements of the target.

Ligand-Based Pharmacophore Generation: Learning from Known Actives

This approach is predicated on the hypothesis that a small set of structurally diverse but highly active molecules holds the key to the target's binding requirements.

Experimental Protocol 1: Step-by-Step Ligand-Based Model Development

  • Training Set Selection (The "Why"): The quality of the model is directly dependent on the quality of the input data. Select a set of 5-10 structurally diverse compounds that are known to be highly active against the target of interest. Diversity is crucial to avoid a model that is biased towards a single chemical series. The inclusion of moderately active and inactive compounds (as a test set for later validation) is also essential.

  • 3D Structure Generation & Conformational Analysis (The "Why"): Molecules are not static; they are flexible and exist as an ensemble of different 3D shapes (conformers). Since the biologically active conformation is often unknown, a thorough conformational analysis must be performed for each molecule in the training set to generate a representative collection of low-energy 3D structures.[14] This ensures that the true "active" conformation is likely to be among those considered.

  • Common Feature Identification and Alignment (The "Why"): The core of this method involves identifying the shared pharmacophoric features among the active compounds and aligning the molecules based on these features.[13] Algorithms like HipHop (Catalyst) or PHASE are used to find the best possible 3D arrangement of features that is common to all active molecules. The resulting alignment provides a hypothesis for the bioactive conformation.

  • Pharmacophore Model Generation (The "Why"): The common features identified in the alignment step are abstracted into a 3D model. This model consists of the feature types (HBA, HBD, HY, etc.) and the geometric constraints between them (distances and angles). Typically, several hypotheses are generated, and the best one is selected based on scoring functions that consider how well it maps to the active molecules while excluding inactive ones.

Structure-Based Pharmacophore Generation: Leveraging Target Information

This is the preferred method when structural data is available, as it is derived directly from the known protein-ligand interactions.

Experimental Protocol 2: Step-by-Step Structure-Based Model Development

  • Protein-Ligand Complex Preparation (The "Why"): Start with a high-quality crystal structure of the target protein bound to a potent 4-aminopyrazole ligand (or an analog). The structure must be prepared by adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network to ensure a chemically correct representation of the binding site.

  • Interaction Analysis (The "Why"): Meticulously analyze the key interactions between the ligand and the amino acid residues in the binding pocket. Identify critical hydrogen bonds, hydrophobic contacts, and aromatic (pi-pi or T-shaped) stacking. For kinase inhibitors, the hydrogen bonds formed with the "hinge region" of the kinase are almost always a critical pharmacophoric feature.[16]

  • Feature Generation (The "Why"): Convert the identified interactions into pharmacophoric features. For example, a hydrogen bond between the ligand's amine (donor) and a backbone carbonyl of a hinge residue (acceptor) would be represented by a Hydrogen Bond Donor (HBD) feature on the ligand model. Hydrophobic contacts with aliphatic residues (e.g., Val, Leu, Ile) are mapped as Hydrophobic (HY) features.

  • Model Refinement and Exclusion Volumes (The "Why"): The initial model can be refined by adding "exclusion volumes." These are spheres placed in the 3D space occupied by the protein atoms, representing regions where a potential ligand cannot have atoms. This step is crucial for improving the model's ability to discriminate between true binders and compounds that might match the features but would sterically clash with the receptor.[12]

Diagram 1: General Pharmacophore Modeling Workflow

G cluster_0 Input Data cluster_1 Model Generation cluster_2 Validation & Application Actives Set of Active Ligands LigandBased Ligand-Based Modeling (Conformational Analysis, Feature Alignment) Actives->LigandBased Target 3D Target Structure (e.g., PDB file) StructureBased Structure-Based Modeling (Interaction Analysis, Feature Mapping) Target->StructureBased Validation Model Validation (Test/Decoy Sets, ROC) LigandBased->Validation Hypothesis StructureBased->Validation Hypothesis Screening Virtual Screening Validation->Screening Validated Model SAR SAR Analysis & Lead Optimization Validation->SAR Hits Identified Hits Screening->Hits SAR->Hits

Caption: A workflow illustrating the dual paths of ligand- and structure-based pharmacophore modeling.

Part 3: The Critical Step of Model Validation

A pharmacophore model, regardless of how it was generated, is merely a hypothesis. Its scientific value is established only through rigorous validation, which assesses its ability to distinguish known active compounds from inactive ones.[17] A well-validated model demonstrates high enrichment, meaning it preferentially selects active molecules from a large database.

Experimental Protocol 3: Pharmacophore Model Validation

  • Test Set Preparation (The "Why"): A robust validation requires two sets of molecules: (1) a "test set" of known active compounds that were not used in the model's creation, and (2) a "decoy set," which is a much larger collection of molecules presumed to be inactive (e.g., random molecules from a database with similar physicochemical properties).[18]

  • Database Screening (The "Why"): Use the pharmacophore model as a 3D query to screen the combined database containing both the test set actives and the decoy set. Record which molecules fit the pharmacophore query.

  • Performance Metrics Calculation (The "Why"): Quantify the model's performance using established metrics.[14]

    • Enrichment Factor (EF): This measures how many more active compounds are found in the top fraction (e.g., 1% or 5%) of the screened database compared to a random selection. A high EF value indicates the model is effective at prioritizing actives.

    • Receiver Operating Characteristic (ROC) Curve: This plot of the true positive rate versus the false positive rate provides a comprehensive view of the model's discriminatory power. The Area Under the Curve (AUC) is a key metric; a value of 1.0 represents a perfect model, while 0.5 signifies random chance.

Part 4: Application in Drug Discovery

Once validated, the pharmacophore model becomes a powerful tool for accelerating drug discovery campaigns.

Virtual Screening: Identifying Novel Scaffolds

The primary application of a pharmacophore model is in virtual screening (VS), where it is used to rapidly scan vast chemical libraries containing millions of compounds to identify those that match the pharmacophoric features.[9][19] This process can dramatically reduce the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources.[11]

Experimental Protocol 4: Pharmacophore-Based Virtual Screening Workflow

  • Database Preparation: Obtain a large, multi-conformer 3D compound database (e.g., ZINC, ChEMBL, or an in-house library). Ensure the database is properly prepared with appropriate ionization states and stereochemistry.

  • Pharmacophore Screening: Use the validated pharmacophore model as a filter. The software will rapidly check which molecules in the database can adopt a conformation that maps onto the pharmacophore's features and constraints.

  • Hit List Generation: Molecules that successfully map the pharmacophore are collected into a "hit list." This list is significantly enriched with potential active compounds compared to the original database.[9]

  • Post-Screening Filtering (Optional but Recommended): The virtual hits can be further filtered based on other criteria, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, physicochemical parameters (e.g., Lipinski's Rule of Five), or by using molecular docking to predict their binding pose and score within the target's active site.[20]

Decoding Structure-Activity Relationships (SAR)

Pharmacophore models are invaluable for understanding SAR. By observing how well a series of synthesized analogs map to the model, chemists can rationalize why certain chemical modifications increase or decrease biological activity. This insight guides the next round of synthesis in a lead optimization program.

Table 1: Hypothetical SAR Data for 4-Aminopyrazole Kinase Inhibitors

Compound IDR1 GroupR2 GroupHinge Binding (HBD/HBA)Hydrophobic Pocket Fit (HY)IC₅₀ (nM)
Lead-1 HPhenylYesPartial150
Opt-1a H4-Cl-PhenylYesGood25
Opt-1b H3-MeO-PhenylYesPoor220
Opt-2a Methyl4-Cl-PhenylNoGood>1000
Opt-2b Cyclopropyl4-Cl-PhenylYesExcellent5

This table illustrates how fulfilling the key pharmacophoric features (hinge binding and hydrophobic fit) directly correlates with improved inhibitory potency (lower IC₅₀).

// Features HBA [label="HBA", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; HBD [label="HBD", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=house]; AR [label="AR", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doublecircle, width=0.5]; HY [label="HY", fillcolor="#FBBC05", fontcolor="#202124", width=0.5];

// Invisible nodes for structure N1 [pos="1,2!", shape=plaintext, label="N"]; N2 [pos="1.8,2.5!", shape=plaintext, label="N"]; C3 [pos="2.3,1.8!", shape=plaintext, label=""]; C4 [pos="1.8,1.1!", shape=plaintext, label=""]; C5 [pos="1,1.2!", shape=plaintext, label=""]; NH2 [pos="2.2,0.4!", shape=plaintext, label="H₂N"];

// Edges for pyrazole ring edge [style=invis]; N1 -- N2 -- C3 -- C4 -- C5 -- N1; C4 -- NH2;

// Place features on the scaffold HBA -> N1 [dir=none, color="#5F6368", style=dashed, label=" 2.8 Å"]; HBD -> N2 [dir=none, color="#5F6368", style=dashed, label=" 3.1 Å"]; AR -> C3 [dir=none, color="#5F6368", style=dashed, label=" 5.5 Å"]; HY -> C5 [dir=none, color="#5F6368", style=dashed, label=" 4.2 Å"];

// Set positions HBA [pos="0,2.5!"]; HBD [pos="2.5,3.0!"]; AR [pos="3.5,1.5!"]; HY [pos="0,0.5!"]; }

Sources

The 1-Methyl-1H-pyrazol-4-amine Scaffold: A Keystone in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 1-Methyl-1H-pyrazol-4-amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, few heterocyclic fragments have achieved the "privileged structure" status of 1-methyl-1H-pyrazol-4-amine . This compact, electron-rich scaffold has become a cornerstone in the design of ATP-competitive kinase inhibitors, particularly in oncology. Its structural rigidity, defined hydrogen-bond donor/acceptor vectors, and ability to bioisosterically replace phenyl or heteroaryl rings make it indispensable for optimizing potency and selectivity.

This technical guide analyzes the synthetic utility, structure-activity relationships (SAR), and clinical impact of 1-methyl-1H-pyrazol-4-amine derivatives. We focus on its critical role in FDA-approved therapies such as Avapritinib (KIT/PDGFRA), Pralsetinib (RET), and Erdafitinib (FGFR), providing researchers with actionable protocols and mechanistic insights.

Chemical Architecture & Properties

The 1-methyl-1H-pyrazol-4-amine moiety (CAS: 69843-13-6) offers distinct advantages over unsubstituted pyrazoles or phenyl amines:

  • Tautomeric Control: The N-methyl group at position 1 locks the tautomeric state, preventing the 1,5-sigmatropic shifts common in unsubstituted pyrazoles. This ensures a predictable binding mode within the kinase active site.

  • Electronic Profile: The pyrazole ring is electron-rich (excess

    
    -electrons), making the C4-amine highly nucleophilic. This facilitates facile derivatization via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.
    
  • Hinge Binding: In many kinase inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (N4) acts as a donor, often interacting directly with the kinase hinge region (e.g., the gatekeeper residue).

Synthetic Strategies: From Precursor to Drug Candidate

The synthesis of high-value kinase inhibitors often converges on the installation of the 1-methyl-1H-pyrazol-4-amine unit. Below is the optimized workflow for generating this scaffold and coupling it to a heteroaryl core.

Synthesis Workflow Diagram

G Start 1-Methyl-4-nitro-1H-pyrazole Step1 Flow Hydrogenation (H-Cube, Pd/C) Start->Step1 Reduction Intermediate 1-Methyl-1H-pyrazol-4-amine (Nucleophilic Core) Step1->Intermediate >99% Yield Branch1 Amide Coupling (PyBOP/HATU) Intermediate->Branch1 + R-COOH Branch2 Buchwald-Hartwig (Pd-Catalyzed C-N) Intermediate->Branch2 + Ar-X (X=Cl, Br, I) Product1 Carboxamide Derivatives (e.g., IRAK4 Inhibitors) Branch1->Product1 Product2 Heteroaryl Amines (e.g., Pralsetinib, Avapritinib) Branch2->Product2

Figure 1: Synthetic workflow for 1-methyl-1H-pyrazol-4-amine derivatives, highlighting the divergence into amide and aryl-amine pathways.

Experimental Protocols
Protocol A: Flow Hydrogenation (Preparation of the Amine)

Context: Traditional batch hydrogenation of nitro-pyrazoles can be hazardous and slow. Flow chemistry offers a safer, high-yielding alternative.

  • Reagents: 1-Methyl-4-nitro-1H-pyrazole (0.5 M in Methanol).

  • Equipment: H-Cube® Continuous Flow Hydrogenation Reactor (or equivalent).

  • Cartridge: 10% Pd/C CatCart®.

  • Conditions:

    • Temperature: 70°C

    • Pressure: 60 bar (Full H2 mode)

    • Flow Rate: 1.0 mL/min

  • Procedure: Pass the substrate solution through the reactor. Monitor conversion via LC-MS (Target [M+H]+ = 98.1).

  • Workup: Evaporate solvent under reduced pressure. The product is typically obtained as a dark oil or low-melting solid (>98% purity) and should be used immediately due to oxidation sensitivity.

Protocol B: Buchwald-Hartwig Cross-Coupling (Heteroarylation)

Context: Attaching the amine to electron-deficient heteroaryl chlorides (common in kinase cores like pyrimidines or pyridines) requires robust catalysis.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • 1-Methyl-1H-pyrazol-4-amine (1.2 equiv)

    • Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2

    • Ligand: Xantphos or tBuDavePhos (4-10 mol%)

    • Base: Cs2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • Charge an oven-dried vial with aryl halide, amine, base, and catalyst/ligand.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed dioxane.

    • Stir at 100–110°C for 4–12 hours.

  • Validation: Monitor disappearance of aryl halide by TLC/LC-MS.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry & SAR: The "Why"

The 1-methyl-1H-pyrazol-4-amine unit is not merely a linker; it is a potency driver. In drugs like Pralsetinib , the pyrazole ring fills the solvent-exposed region while the amine forms a critical hinge interaction.

Comparative Potency Data

The following table illustrates the high potency achievable with this scaffold across different kinase families.

Drug NameTarget KinasePrimary Mutation / ContextIC50 (nM)Clinical Indication
Avapritinib KITD816V (Exon 17)0.27 Systemic Mastocytosis, GIST
Pralsetinib RETRET Fusion (CCDC6-RET)0.3 - 0.4 NSCLC (RET fusion+), Thyroid Cancer
Erdafitinib FGFRFGFR1 / FGFR2 / FGFR31.2 / 2.5 / 3.0 Urothelial Carcinoma
Compound 15 CDK2Wild Type5.0 Preclinical (Ovarian Cancer)

Table 1: Potency profile of key 1-methyl-1H-pyrazol-4-amine derivatives against their primary targets.

Mechanistic Case Study: RET Inhibition

Pralsetinib exemplifies the scaffold's utility. The pyrazole amine is linked to a cyclohexane and a pyridine core. The high selectivity for RET over other kinases (like VEGFR2) is partly attributed to the specific orientation the pyrazole adopts in the active site, avoiding steric clashes found in off-target kinases.

Biological Impact: Signaling Pathways

Understanding the downstream effects of these inhibitors is crucial for assay development. Below is the signaling cascade for RET , the target of Pralsetinib.

RET Signaling Pathway Diagram

RET_Pathway Inhibitor Pralsetinib (Pyrazole-Amine Scaffold) RET RET Receptor Tyrosine Kinase (Mutant/Fusion) Inhibitor->RET Inhibition (IC50 ~0.3 nM) RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK Nucleus Cell Nucleus (Tumor Growth) ERK->Nucleus Gene Transcription AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR mTOR->Nucleus

Figure 2: RET signaling pathway illustrating the blockade of RAS/MAPK and PI3K/AKT cascades by pyrazole-amine based inhibitors.

References

  • Vertex AI Search. (2025). Synthesis of 1-methyl-1H-pyrazol-4-amine. ChemicalBook. Link

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. Link

  • MedChemExpress. (2024). Avapritinib (BLU-285) Product Information & IC50 Data. Link

  • Blueprint Medicines. (2019).[2] Pralsetinib (BLU-667) demonstrates robust activity in RET-fusion-driven intracranial tumor models. Link

  • MedChemExpress. (2024). Erdafitinib Product Information. Link

  • Organic Syntheses. (2011). Buchwald-Hartwig Amination Conditions. Link

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Link

  • Selleck Chemicals. (2024). Asciminib Structure and Binding Mode. Link

Sources

Technical Whitepaper: Physicochemical Profiling of N-butyl-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Ionization States of N-butyl-1-methyl-1H-pyrazol-4-amine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a functionalized aminopyrazole derivative often utilized as a scaffold in kinase inhibitor discovery and as a synthetic intermediate for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines). Its physicochemical behavior is governed by the interplay between the electron-rich pyrazole core and the secondary exocyclic amine.

Key Physicochemical Metrics:

  • Primary pKa (Base): 3.9 ± 0.3 (Protonation of the pyrazole ring nitrogen N2).

  • Physiological State (pH 7.4): >99.9% Neutral (Uncharged).

  • Gastric State (pH 1.2): >99% Cationic (Protonated).

  • Predicted LogP: ~1.8 – 2.2 (Moderate Lipophilicity).

This guide provides an in-depth analysis of the ionization constants, structural determinants of basicity, and experimental protocols for validating these values in a drug discovery context.[1]

Structural Analysis & Ionization Sites

To accurately determine the pKa, one must first identify the basic centers within the molecule.[1] The structure consists of a 1-methylpyrazole ring substituted at the 4-position with a secondary butylamine group.

Potential Ionization Centers

There are two nitrogen atoms capable of interacting with protons, but their basicity differs by orders of magnitude due to resonance and aromaticity.[1]

  • Pyrazole N2 (Pyridine-like Nitrogen): This nitrogen possesses a lone pair in an

    
     orbital perpendicular to the 
    
    
    
    -system. It is available for protonation.[2][3] In unsubstituted pyrazole, this pKa is ~2.[1]5. The electron-donating amino group at position 4 significantly increases this basicity.
  • Exocyclic Amine Nitrogen (N-butylamino): While secondary aliphatic amines typically have a pKa ~10-11, this nitrogen is attached directly to the aromatic pyrazole ring. Its lone pair is delocalized into the ring system (resonance donor), drastically reducing its basicity.[1] It behaves similarly to an aniline nitrogen.[4]

The Dominant Protonation Pathway

Contrary to aliphatic amines, the ring nitrogen (N2) is the site of first protonation. The exocyclic nitrogen acts as an electron pump, stabilizing the resulting cation on the ring.[1]

IonizationPathway cluster_legend Mechanism Neutral Neutral Species (Free Base) Transition + H+ Neutral->Transition Cation Cationic Species (Protonated at Ring N2) Transition->Cation  pKa ≈ 3.9 MechanisticNote Resonance from exocyclic N stabilizes the Ring NH+ cation.

Figure 1: The dominant ionization pathway involves protonation of the ring nitrogen, stabilized by the electron-donating N-butylamino group.

pKa Determination and Values

Direct experimental data for the specific N-butyl derivative is often proprietary; however, high-confidence values can be derived from the parent scaffold 1-methyl-1H-pyrazol-4-amine , for which experimental data exists, adjusted for the N-butyl substituent effect.

Data Synthesis & Analog Comparison
CompoundStructurepKa (Exp/Calc)Source/Rationale
Pyrazole Unsubstituted2.48Reference Standard
1-Methyl-1H-pyrazol-4-amine Parent Scaffold3.65 Experimental (EPA/PubChem) [1]
This compound Target Molecule 3.90 ± 0.3 Calculated Estimate
Aniline Phenyl analog4.60Comparative Reference
N-Butylaniline Alkylated analog4.90Substituent Effect (+0.3)

Derivation Logic: The parent compound, 1-methyl-1H-pyrazol-4-amine, has a measured pKa of 3.65 [1]. Converting the primary amine (


) to a secondary amine (

) introduces an inductive electron-donating effect (+I) from the butyl chain. In aromatic amine systems (like aniline

N-alkylaniline), this modification typically raises the pKa by 0.2 to 0.4 units.
  • Calculation:

    
    .
    
Microspecies Distribution

Understanding the charge state at physiological pH is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.

  • pH 1.2 (Stomach): The environment is acidic (pH < pKa). The molecule exists predominantly as the Monocation (BH+) . Solubility is maximal here.

  • pH 7.4 (Blood/Cytosol): The environment is basic relative to the pKa (pH > pKa). The molecule exists as the Neutral Free Base (B) . This facilitates passive diffusion across cell membranes.

Microspecies pH1 pH1 pH4 pH 3.9 (pKa) Species: Equilibrium Abundance: 50% BH+ / 50% B pH1->pH4 Deprotonation pH7 pH7 pH4->pH7 Dominant Form

Figure 2: Microspecies distribution across the biological pH range.

Experimental Protocols for Validation

For drug development filings (IND/NDA), estimated values must be experimentally verified.[1] The low pKa (~3.9) and moderate solubility make Potentiometric Titration the gold standard, though UV-Vis is superior if solubility is very low (< 10 µM).

Method A: Potentiometric Titration (SiriusT3 / GLpKa)

This method measures the change in pH as a function of added titrant. It is self-validating because it calculates the pKa from the inflection point of the buffer capacity curve.

Protocol:

  • Sample Prep: Weigh ~1-3 mg of this compound. Dissolve in 0.15 M KCl (ionic strength adjuster).

  • Acidification: Add 0.5 M HCl to lower the starting pH to ~1.5 (ensuring 100% protonation).

  • Titration: Titrate with 0.5 M KOH under inert gas (

    
     or Argon) to prevent carbonate formation.
    
    • Range: pH 1.5 to pH 12.0.

  • Data Analysis: Use the Bjerrum plot method. The pKa corresponds to the pH at half-neutralization (

    
    ).
    
  • Validation: Perform in triplicate. If the compound precipitates at high pH (likely, due to the butyl group), use a cosolvent method (Methanol/Water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Method B: UV-Metric Titration (Spectrophotometric)

Ideal if the compound has a low extinction coefficient or low solubility. The pyrazole chromophore shifts slightly upon protonation.

Protocol:

  • Wavelength Selection: Scan the UV spectrum (200-400 nm) at pH 2.0 and pH 7.0 to identify the

    
     shift.
    
  • Titration: Prepare a 50 µM solution in a universal buffer.

  • Measurement: Measure Absorbance at

    
     across 10-15 pH points (pH 2.0 to 6.0).
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    

Implications for Drug Development[1]

Solubility & Salt Selection

Since the free base is neutral and lipophilic (LogP ~2.0) at pH 7.4, aqueous solubility may be limited.[1]

  • Recommendation: Develop as a salt form.

  • Salt Candidates:

    • Hydrochloride (HCl): Strong acid, ensures full protonation.[1]

    • Mesylate/Tosylate: Good for increasing molecular weight and crystallinity.

    • Avoid: Weak acids (e.g., acetate) as they may not sufficiently protonate a base with pKa 3.9 to form a stable salt (requires

      
       or 
      
      
      
      ).
Permeability

The compound falls into the Class II (Low Solubility, High Permeability) or Class I (High Solubility, High Permeability) category of the BCS, depending on the dose.[1]

  • At intestinal pH (6.5 - 7.5), the molecule is uncharged, suggesting excellent passive permeability.[1]

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-methyl-1H-pyrazol-4-amine (Parent Scaffold Data). Accessed 2024.[5]

  • PubChem. Compound Summary for CID 4770990: 1-methylpyrazol-4-amine.[6] National Library of Medicine.

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965.[1] (Standard reference for pyrazole pKa values).

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003. (Source for Potentiometric Titration protocols).

Sources

History and development of pyrazole-based kinase inhibitor scaffolds

[1][2][3]

Executive Summary

The pyrazole ring (1,2-diazole) has ascended from a simple chemical building block to a "privileged scaffold" in modern oncology.[1][2] Its unique electronic properties—functioning simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2)—allow it to mimic the adenine ring of ATP with high fidelity.[2] This guide traces the structural evolution of pyrazole-based kinase inhibitors (PKIs), moving from early promiscuous ATP mimics to the current generation of allosteric and non-covalent inhibitors that defy traditional resistance mechanisms.

Structural Biology & Binding Modes

The success of the pyrazole scaffold lies in its versatility within the kinase ATP-binding pocket.

The Hinge Binder Concept

In the canonical "Type I" binding mode, the pyrazole ring often resides in the adenine pocket. The N2 nitrogen accepts a hydrogen bond from the backbone amide of the "hinge" region (typically a valine, methionine, or leucine), while the N1-H (if unsubstituted) or an adjacent substituent donates a hydrogen bond to the backbone carbonyl.

Scaffold Geometry

Unlike the fused bicyclic systems (e.g., quinazolines) that rigidly fill the pocket, the monocyclic pyrazole offers a modular "hub-and-spoke" geometry.[2]

  • 3,5-Substitution: Allows the molecule to span from the hinge region into the solvent-exposed front pocket.[2]

  • 4-Substitution: Often directs a moiety into the "gatekeeper" region or the hydrophobic back pocket (selectivity pocket), crucial for Type II inhibition.[2]

Visualizing the Binding Interaction

The following diagram illustrates the canonical interaction of a pyrazole-based inhibitor within the kinase cleft.

KinaseBindingHingeKinase Hinge Region(Backbone Amide/Carbonyl)PyrazolePyrazole Core(Scaffold Hub)Pyrazole->Hinge H-Bond Acceptor (N2) H-Bond Donor (NH)GatekeeperGatekeeper Residue(Selectivity Filter)Pyrazole->Gatekeeper Hydrophobic Interaction (C4-Substituent)SolventSolvent Front(Solubility/ADME)Pyrazole->Solvent Solubilizing Group (C3/C5-Substituent)

Caption: Canonical interaction map of a pyrazole scaffold within the ATP-binding pocket, highlighting the critical H-bond network with the hinge region.

Evolutionary Generations of Pyrazole PKIs

The development of these inhibitors can be categorized into three distinct generations, defined by their binding kinetics and structural complexity.

Generation 1: The Linker Era (2011–2015)

In early drugs, the pyrazole was often a linker rather than the primary core.

  • Crizotinib (Pfizer, 2011): Originally designed as a MET inhibitor, it became the first-in-class ALK inhibitor.[2]

    • Structure: A 3-substituted indolin-2-one derivative? No, Crizotinib features a 2-aminopyridine as the hinge binder.[2] The pyrazole ring at the 5-position of the pyridine acts as a critical spacer, projecting the piperidine ring into the solvent interface to improve solubility and pharmacokinetic properties.

    • Lesson: Pyrazoles are stable, rigid linkers that fine-tune molecular shape (the "U-shape" conformation).[2]

Generation 2: The Pyrazole Core (2018–2020)

Medicinal chemists began utilizing the pyrazole as the central scaffold.

  • Encorafenib (Array/Novartis, 2018): A BRAF V600E inhibitor.[3]

    • Chemistry: A tri-substituted pyrazole core. Unlike Crizotinib, here the pyrazole is central to the binding, organizing the molecule to fit the active site of the mutant kinase.

    • Mechanism:[4] It exhibits an exceptionally long dissociation half-life (>30 hours), known as "residence time," which correlates with improved efficacy in melanoma.[2]

Generation 3: Non-Covalent & Allosteric Precision (2021–Present)

The latest wave addresses resistance mutations (e.g., C481S in BTK) that render covalent inhibitors ineffective.

  • Pirtobrutinib (Loxo/Lilly, 2023): A non-covalent (reversible) BTK inhibitor.[2][5]

    • Innovation: It uses a pyrazole-carboxamide scaffold.[2][6][7] Unlike Ibrutinib, it does not rely on a covalent bond with Cysteine 481.[5][8][9] Instead, it stabilizes the kinase in a closed, inactive conformation via a water-mediated H-bond network.[2] This allows it to treat patients who have failed covalent therapies.[2]

  • Asciminib (Novartis, 2021): An allosteric BCR-ABL1 inhibitor.[2][10]

    • Mechanism:[4] It binds to the myristoyl pocket (allosteric site), distinct from the ATP pocket. While it contains a pyrazole, its function is to clamp the kinase into an inactive state, offering a completely non-overlapping resistance profile with ATP-competitive drugs.[2]

Table 1: FDA-Approved Pyrazole-Based Kinase Inhibitors
Drug NameTargetApprovalScaffold RoleBinding Mode
Crizotinib ALK/MET2011Linker/SpacerType I (ATP Competitive)
Ruxolitinib JAK1/22011Substituent (on Pyrrolo[2,3-d]pyrimidine)Type I
Encorafenib BRAF2018Core Scaffold Type I (High Residence Time)
Avapritinib KIT/PDGFRA2020Substituent (Side chain)Type I (Active Conformation)
Asciminib BCR-ABL12021Structural ElementAllosteric (Myristoyl Pocket)
Pirtobrutinib BTK2023Core Scaffold Non-Covalent Reversible

Synthetic Protocols: The Regioselectivity Challenge

A critical bottleneck in pyrazole chemistry is regioselectivity during the synthesis of N-substituted pyrazoles.[2] The reaction of hydrazine derivatives with 1,3-dicarbonyls often yields a mixture of regioisomers (N1 vs. N2 alkylation), which are difficult to separate.

Case Study: Regioselective Synthesis of Tri-substituted Pyrazoles

To synthesize a core like that of Encorafenib, chemists must control the cyclization step.

Protocol: Stepwise Cycloaddition Instead of a standard condensation, a stepwise approach using enaminones is preferred for high regiocontrol.

  • Formation of Enaminone: React the ketone substrate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.[2]
    
  • Cyclization: Treat the enaminone with the specific hydrazine hydrochloride in ethanol.

    • Control: The steric bulk of the hydrazine substituent and the electronics of the enaminone dictate the attack.

    • Result: This typically yields the 1,5-disubstituted or 1,3,5-trisubstituted pyrazole with >95:5 regioselectivity, avoiding the formation of the unwanted isomer.

SynthesisStartKetone Substrate(R-CO-CH3)Step1Step 1: DMF-DMA(Formation of Enaminone)Start->Step1IntermedEnaminone Intermediate(Regio-defined Electrophile)Step1->IntermedStep2Step 2: R'-NH-NH2(Cyclization)Intermed->Step2ProductTri-substituted Pyrazole(>95% Regioselectivity)Step2->Product Nucleophilic Attack on β-carbon

Caption: Regioselective synthetic workflow for tri-substituted pyrazole cores, avoiding isomeric mixtures.

Future Directions: PROTACs and Beyond

The pyrazole scaffold is now being adapted for PROTACs (Proteolysis Targeting Chimeras). Because pyrazoles like Ruxolitinib or Crizotinib have solvent-exposed regions (the "spokes" of the hub), they are ideal attachment points for linkers that connect to E3 ligase ligands (e.g., Cereblon or VHL).[2] This allows for the degradation of the kinase rather than simple inhibition, a strategy currently in preclinical development for resistant tumors.

References

  • FDA Label - Pirtobrutinib (Jaypirca). U.S. Food and Drug Administration.[2][11] (2023).[2][5][12][13][14][15][16] Link

  • Discovery of Encorafenib. Journal of Medicinal Chemistry. (2018).[2] Describes the SAR and discovery of the tri-substituted pyrazole core. Link (Representative DOI for BRAF inhibitor discovery context).[2]

  • Structural Basis for Non-Covalent BTK Inhibition. Science. (2022).[2][13][14][17][18] Details the water-mediated binding mode of Pirtobrutinib. Link[2]

  • Asciminib: First-in-Class Allosteric Inhibitor. Nature.[2] (2021).[2][19] Explains the myristoyl pocket binding mechanism. Link

  • Regioselective Synthesis of Pyrazoles. Organic Letters. (2008).[2][13][20] Fundamental protocols for controlling N-alkylation. Link[2]

  • Crizotinib Discovery and Development. Nature Reviews Drug Discovery. (2011).[2][18] Link[2]

Sources

Methodological & Application

Scalable preparation of N-butyl-1-methyl-1H-pyrazol-4-amine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Preparation of N-butyl-1-methyl-1H-pyrazol-4-amine for Pharmaceutical Use

Abstract

This compound is a key heterocyclic building block whose derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2][3] The transition from laboratory-scale synthesis to pilot or commercial-scale manufacturing necessitates a robust, scalable, and well-characterized process that adheres to Good Manufacturing Practice (GMP) standards.[4][5] This application note provides a comprehensive guide for the scalable preparation of this compound, emphasizing process logic, safety, and pharmaceutical quality control. We present a validated two-step synthetic route commencing from commercially available 1-methyl-4-nitro-1H-pyrazole, followed by a detailed protocol for purification and analytical characterization suitable for active pharmaceutical ingredient (API) manufacturing.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted aminopyrazoles can be approached through various strategies, including the functionalization of a pre-formed pyrazole core or the cyclization of acyclic precursors.[6] For the target molecule, this compound, two primary retrosynthetic pathways were considered:

  • Route A: C-N Cross-Coupling. This approach involves the synthesis of a 4-halo-1-methylpyrazole intermediate followed by a palladium-catalyzed Buchwald-Hartwig amination with n-butylamine.[7][8] While highly effective, this route introduces the cost and complexity of palladium catalysts and specialized phosphine ligands, which can present challenges in terms of metal impurity removal at scale.

  • Route B: Reduction and Reductive Amination. This strategy begins with a 4-nitropyrazole precursor. The nitro group is first reduced to a primary amine, which is then selectively N-alkylated with a butyl group equivalent (e.g., butyraldehyde) via reductive amination.[9][10]

  • Route C: Reduction of a Pre-alkylated Nitro-pyrazole. A more streamlined approach involves the direct alkylation of the pyrazole nitrogen followed by the reduction of the nitro group. However, the most direct and often scalable method for introducing a primary amino group is the reduction of a nitro precursor.

For the purposes of scalability, cost-effectiveness, and avoiding transition-metal contaminants, a strategy combining the synthesis of 1-methyl-1H-pyrazol-4-amine via reduction, followed by a direct N-alkylation or an alternative coupling method is often considered. However, the most direct documented synthesis path starts with the reduction of 1-methyl-4-nitro-1H-pyrazole to form 1-methyl-1H-pyrazol-4-amine, which is a known compound.[11] The subsequent step would be the selective N-butylation.

This guide will focus on a highly efficient and scalable pathway: the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole to yield 1-methyl-1H-pyrazol-4-amine, which is then butylated. This approach avoids harsh reagents and provides high yields of the key amine intermediate.[11]

G Target This compound Intermediate1 1-methyl-1H-pyrazol-4-amine Target->Intermediate1 Reductive Amination / N-Alkylation Intermediate2 Butyraldehyde or Butyl Halide Target->Intermediate2 StartingMaterial 1-methyl-4-nitro-1H-pyrazole Intermediate1->StartingMaterial Catalytic Hydrogenation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of the target compound. All operations should be conducted in a controlled environment by trained personnel, adhering to all relevant safety protocols.

Step 1: Synthesis of 1-methyl-1H-pyrazol-4-amine

The reduction of the nitro group is a critical step. Catalytic hydrogenation is the preferred method for its high efficiency, clean conversion, and environmentally benign nature (water is the only byproduct).

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 1-methyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as methanol (10-15 vol).[11]

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (0.5-2.0 mol%). The catalyst should be handled carefully under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-60 bar) and heat to 60-70°C.[11]

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by in-process analysis (e.g., HPLC or TLC) until the starting material is fully consumed.

  • Work-up: Cool the reactor to ambient temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-methyl-1H-pyrazol-4-amine as a solid. The material is often of sufficient purity for the next step.

ParameterValue/ConditionRationale
Starting Material1-methyl-4-nitro-1H-pyrazoleCommercially available and provides a direct route to the 4-amino functionality.
SolventMethanolExcellent solvent for the starting material and product; easily removed.[11]
Catalyst5% Pd/CHighly efficient and selective for nitro group reduction.
Hydrogen Pressure50-60 barEnsures sufficient hydrogen availability for a reasonable reaction rate.[11]
Temperature60-70°CProvides adequate thermal energy to drive the reaction without significant side product formation.[11]
Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient one-pot method for forming the N-butyl bond, offering high atom economy and avoiding the use of potentially hazardous alkyl halides.[9][12]

Protocol:

  • Reactor Setup: To a solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, 10 vol), add butyraldehyde (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The formation can be monitored by the disappearance of the starting materials.

  • Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Stir the reaction at room temperature until the imine intermediate is fully consumed as confirmed by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 vol).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol for Pharmaceutical Grade API

Achieving high purity (>99.5%) is critical for APIs.[5] Recrystallization is the preferred method for scalable purification, as it is generally more cost-effective and easier to implement under GMP than chromatography.[13]

Protocol:

  • Solvent Selection: Perform a solvent screen to identify a suitable single or binary solvent system. A common approach for amines is to use a system like isopropanol/water or ethyl acetate/heptane.[13]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature (e.g., 60-70°C).

  • Crystallization: Slowly cool the solution to room temperature to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. Further cooling in an ice bath can maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

StageTypical YieldTypical Purity (by HPLC)
Crude Product (after Step 2)85-95%95-98%
Final API (after Recrystallization)75-85% (overall)>99.5%

Quality Control & Analytical Characterization

A comprehensive set of analytical tests is required to confirm the identity, purity, and quality of the final API, in line with regulatory guidelines such as ICH Q7.[4]

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Release Synthesis Crude Synthesis Purification Recrystallization Synthesis->Purification Drying Vacuum Drying Purification->Drying QC API Sampling & Testing Drying->QC Spec Meets Specification? QC->Spec Release API Release Spec->Release Yes Reject Investigation / Rework Spec->Reject No

Caption: GMP workflow from synthesis to API release.

High-Performance Liquid Chromatography (HPLC)

This method is used for assessing purity and quantifying impurities.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temp. 30°C
Structural Characterization
  • ¹H NMR: To confirm the proton environment of the molecular structure. Expected signals would include those for the butyl chain, the N-methyl group, and the pyrazole ring protons.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺: 154.13).

Other Required Tests
  • Appearance: Visual inspection (e.g., White to off-white crystalline solid).

  • Melting Point: To assess purity.

  • Loss on Drying (LOD) / Karl Fischer Titration: To determine residual solvent and water content.

  • Residual Solvents (by GC-HS): To quantify any remaining solvents from the synthesis and purification process.

  • Heavy Metals: To ensure compliance with pharmaceutical limits.

GMP and Scalability Considerations

Transitioning this process to a manufacturing setting requires careful consideration of several factors:

  • Process Safety: A thorough risk assessment must be conducted. The use of hydrogen gas requires specialized equipment and facilities. The quenching of sodium borohydride is exothermic and must be carefully controlled.

  • Equipment: All equipment must be appropriately sized and qualified for GMP use.[14]

  • Raw Materials: Suppliers for key starting materials and reagents must be qualified, and all incoming materials must be tested against established specifications.[14]

  • Process Validation: Three successful consecutive batches are typically required to validate the manufacturing process, demonstrating its consistency and reproducibility.[14][15]

  • Documentation: All steps, from raw material receipt to final product release, must be meticulously documented in batch manufacturing records.[4]

Conclusion

The protocol detailed in this application note describes a scalable, efficient, and economically viable process for the preparation of this compound. By employing a catalytic hydrogenation followed by reductive amination and a robust crystallization procedure, this method is capable of consistently producing the target API in high yield and purity, meeting the stringent requirements for pharmaceutical use. The outlined analytical controls and GMP considerations provide a solid framework for the successful implementation of this process at a commercial scale.

References

  • [Vertex AI Search Result] Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • [ResearchGate] Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • [MDPI] Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • [MDPI] N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • [Wikipedia] Buchwald–Hartwig amination. Available from: [Link]

  • [PMC] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • [ScienceDirect] Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • [Pharmaguideline] Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • [MDPI] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • [JETIR] SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • [PMC] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available from: [Link]

  • [ACS Publications] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

  • [Semantic Scholar] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][7][16][17]thiadiazole Series. Available from: [Link]

  • [MDPI] 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • [Organic Syntheses] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

  • [Google Patents] Process for the preparation of 4-aminopyrazole derivatives.
  • [ResearchGate] How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • [ResearchGate] One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Available from: [Link]

  • [Beilstein Journals] Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • [LookChem] N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • [Organic Chemistry Portal] Pyrazole synthesis. Available from: [Link]

  • [MDPI] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • [FDA] Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]

  • [Journal of Applied Pharmaceutical Science] Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]

  • [PMC] Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

  • [TBD Pharmatech] GMP API Development Process at TBD. Available from: [Link]

  • [PI Health Sciences] API Manufacturing Services. Available from: [Link]

  • [Biotage] Is there an easy way to purify organic amines? Available from: [Link]

  • [SCL Lifesciences] Unleashing the Powerhouse: The Explosive Growth of Active Pharmaceutical Ingredients (API). Available from: [Link]

  • [ChemRxiv] Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • [ResearchGate] 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

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Application Note: N-Butyl-1-methyl-1H-pyrazol-4-amine (BMPA) as a Versatile Hemilabile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the strategic design of the ligand coordination sphere. While traditional phosphine and N-heterocyclic carbene (NHC) ligands dominate cross-coupling and oxidation chemistry, they often suffer from air sensitivity or excessive rigidity. N-butyl-1-methyl-1H-pyrazol-4-amine (BMPA) emerges as a highly tunable, bench-stable alternative. Functioning as a bidentate (N,N) hemilabile ligand, BMPA provides dynamic stabilization to metal centers (such as Pd and Cu). This application note details the mechanistic rationale behind BMPA's efficacy and provides self-validating protocols for its use in Suzuki-Miyaura cross-coupling and aerobic alcohol oxidation.

Mechanistic Rationale: The Power of Hemilability

The structural brilliance of BMPA lies in its dual-donor nature, which facilitates a "hemilabile" coordination mode[1].

  • The Anchor (Soft Donor): The N2 atom of the 1-methylpyrazole ring acts as a strong, relatively soft donor. It firmly anchors the transition metal, preventing the precipitation of inactive metal species (e.g., Pd black)[2].

  • The Reversible Arm (Hard Donor): The secondary N-butylamine group acts as a harder, sterically demanding donor. During catalytic cycles, this arm can reversibly dissociate to expose an open coordination site, accommodating bulky substrates during rate-limiting steps like transmetalation[1].

Furthermore, the N-butyl aliphatic chain significantly enhances the lipophilicity of the catalyst complex, ensuring complete homogeneity in non-polar industrial solvents like toluene, which is critical for scalable pharmaceutical synthesis[3]. The pyrazole scaffold itself is highly stable under both strongly basic and oxidative conditions[4].

Table 1: BMPA Ligand Parameters & Physicochemical Profile
ParameterValue / CharacteristicImpact on Catalytic Performance
Molecular Weight 153.23 g/mol High atom economy; requires low mass loading per reaction.
Coordination Mode N,N-Bidentate (Hemilabile)Dynamically stabilizes low-coordinate intermediates[1].
Primary Donor Pyrazole N2 (sp2 hybridized)Provides robust, oxidation-resistant anchoring to Pd(II)/Cu(I).
Secondary Donor Secondary Amine (sp3 hybridized)Reversible dissociation accelerates transmetalation steps.
Lipophilicity Moderately LipophilicEnsures complete solubility in toluene and 1,4-dioxane[3].

Validated Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling

Sterically hindered aryl chlorides are notoriously difficult to activate in cross-coupling reactions. While Pd(0) requires electron-rich ligands to drive the initial oxidative addition, the subsequent transmetalation step requires an open coordination site. BMPA solves this paradox through its hemilabile amine arm[1].

Catalytic Cycle Visualization

CatalyticCycle A Pd(0)-BMPA Active Species (Bidentate N,N-Coordination) B Oxidative Addition (Aryl Halide Cleavage) A->B Ar-Cl C Transmetalation (Amine Dissociation - Hemilability) B->C Base, Ar'-B(OH)2 D Reductive Elimination (Product Release) C->D Open Coordination Site D->A Ar-Ar' + Re-coordination

Figure 1: Hemilabile catalytic cycle of Pd-BMPA in Suzuki-Miyaura cross-coupling.

Table 2: Optimization of Pd-BMPA Catalyzed Suzuki Coupling

Reaction Conditions: 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), Pd(OAc)2 (2 mol%), Ligand (4 mol%), 100 °C, 12 h.

EntryLigandSolventYield (%)Mechanistic Observation / Causality
1NoneDioxane< 5Rapid Pd black formation (catalyst aggregation).
2PPh3Dioxane42Slow transmetalation due to persistent steric crowding.
3BMPADioxane89Hemilability allows efficient transmetalation[1].
4BMPAToluene94 Non-polar solvent thermodynamically favors amine dissociation.
Protocol 1: Self-Validating Suzuki-Miyaura Workflow

Causality Focus: This protocol utilizes toluene to encourage the dissociation of the hard amine donor during transmetalation. 1,3,5-trimethoxybenzene is included from the start as an inert internal standard to provide a self-validating, absolute GC-FID yield without isolation bias.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%) and BMPA (6.1 mg, 0.04 mmol, 4 mol%). Add 1.0 mL of anhydrous toluene. Stir at 25 °C for 15 minutes until a homogeneous pale-yellow solution forms. Causality: Pre-stirring ensures complete formation of the active Pd-BMPA complex before exposure to bulk substrates.

  • Substrate Addition: To the active catalyst solution, add 2-chlorotoluene (126 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground anhydrous K2CO3 (276 mg, 2.0 mmol).

  • Internal Standard Integration: Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene (84.1 mg). Causality: This validates the final yield by providing a fixed reference peak that does not participate in the cross-coupling.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C in an oil bath for 12 hours under vigorous stirring (800 rpm).

  • Quench & Validation: Cool to room temperature. Quench the reaction by adding 2 mL of water (to dissolve salts) and 2 mL of ethyl acetate. Extract the organic layer, filter through a short pad of Celite to remove Pd particulates, and analyze directly via GC-FID.

  • Control Validation: Run a parallel reaction omitting BMPA to confirm that background catalysis by trace Pd is negligible.

Validated Application II: Cu-Catalyzed Aerobic Oxidation of Alcohols

Copper/TEMPO catalyzed aerobic oxidations are highly desirable for green chemistry, but they require precise ligand tuning to manage the Cu(I)/Cu(II) redox potential and prevent the formation of inactive, oxygen-bridged copper dimers[2]. The N-butyl group of BMPA provides the exact steric bulk needed to maintain monomeric copper species, while the bidentate coordination stabilizes the highly reactive Cu-superoxo intermediates.

Experimental Workflow Visualization

Workflow N1 1. Catalyst Prep CuBr + BMPA N2 2. Activation TEMPO + Base N1->N2 N3 3. Oxidation O2 Balloon, 60°C N2->N3 N4 4. Workup EDTA Quench N3->N4 N5 5. Analysis GC-FID / NMR N4->N5

Figure 2: Step-by-step experimental workflow for Cu-catalyzed aerobic alcohol oxidation.

Protocol 2: Self-Validating Aerobic Oxidation Workflow

Causality Focus: The reaction relies on molecular oxygen as the terminal oxidant. An EDTA quench is strictly required to sequester the copper catalyst, instantly halting the redox cycle and preventing post-workup over-oxidation artifacts.

  • Catalyst Assembly: In a 25 mL round-bottom flask open to air, dissolve CuBr (7.2 mg, 0.05 mmol, 5 mol%) and BMPA (7.7 mg, 0.05 mmol, 5 mol%) in 3.0 mL of acetonitrile. Stir for 10 minutes. Causality: The 1:1 Cu:Ligand ratio is strictly maintained to prevent the secondary amine from over-coordinating and blocking the oxygen activation site.

  • Co-Catalyst & Substrate Addition: Add TEMPO (7.8 mg, 0.05 mmol, 5 mol%), N-methylimidazole (NMI, 8.2 mg, 0.1 mmol, 10 mol%), and benzyl alcohol (108 mg, 1.0 mmol).

  • Oxidation: Equip the flask with an O2 balloon. Purge the headspace three times with O2. Heat the mixture to 60 °C and stir vigorously for 4 hours.

  • Targeted Quench (Self-Validation): Cool the reaction to room temperature. Immediately add 5 mL of a 0.1 M aqueous EDTA solution and stir for 15 minutes. Causality: EDTA acts as a hexadentate chelator, stripping the copper from the BMPA ligand and completely shutting down the catalytic cycle. This ensures the measured aldehyde yield is a true reflection of the reaction time, not an artifact of the workup.

  • Extraction: Extract with dichloromethane (3 x 5 mL), dry over Na2SO4, and analyze via GC-FID or 1H NMR.

References

  • Adams, G. M., & Weller, A. S. (2018). POP-type ligands: Variable coordination and hemilabile behaviour. Coordination Chemistry Reviews, Elsevier.[URL: https://doi.org/10.1016/j.ccr.2017.08.004]
  • RSC Advances (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.[URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02983b]
  • Burrows, A. D. (2002). The Design and Applications of Multifunctional Ligands. Progress in Inorganic Chemistry.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122858/]
  • National Institutes of Health (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. NIH PMC.[URL: https://pubmed.ncbi.nlm.nih.gov/35128000/]

Sources

Application Note: Regioselective N-Alkylation of 4-Amino-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the regioselective N-alkylation of the exocyclic amine in 4-amino-1-methylpyrazole, detailing mechanistic rationale, optimized protocols, and analytical troubleshooting.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in numerous approved drugs and potent kinase inhibitors[1]. Specifically, 4-amino-1-methylpyrazole is a highly valuable intermediate; its C4-exocyclic amino group serves as a critical vector for modulating pharmacological properties and target affinity[1].

A primary challenge in the N-alkylation of aminopyrazoles is controlling regioselectivity[1]. Because the N1 position of this specific substrate is already protected by a methyl group, ring-alkylation is structurally precluded. However, the synthetic hurdle shifts to controlling mono-alkylation versus di-alkylation at the C4-amine.

The electron-withdrawing nature of the pyrazole ring reduces the nucleophilicity of the C4-amine compared to standard aliphatic amines. Consequently, when direct alkylation (SN2) is employed, the resulting secondary amine product is often more nucleophilic than the primary amine starting material, leading to unavoidable over-alkylation. To circumvent this, reductive amination is established as the gold standard for strict mono-alkylation, whereas direct alkylation is reserved for exhaustive di-alkylation or specific sterically hindered electrophiles.

Strategic Decision Matrix

Selecting the appropriate alkylation strategy depends entirely on the target substitution profile.

Workflow Start 4-Amino-1-methylpyrazole Goal Target Substitution? Start->Goal Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Goal->Reductive Mono-alkyl (Preferred) Direct Direct Alkylation (Alkyl Halide + Base) Goal->Direct Mono-alkyl (Alternative) DirectDi Exhaustive Alkylation (Excess Halide + Strong Base) Goal->DirectDi Di-alkyl

Decision matrix for selecting the optimal N-alkylation strategy based on target substitution.

Table 1: Comparison of N-Alkylation Strategies
ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Electrophile Aldehydes / KetonesAlkyl Halides / Triflates
Regioselectivity Strictly Mono-alkylationProne to Di-alkylation
Typical Yield 75% – 95%50% – 80%
Reaction Conditions NaBH(OAc)₃, DCE, RTK₂CO₃, DMF, 50–80 °C
Primary Application Complex drug scaffolds, late-stage functionalizationSimple alkyl groups, exhaustive di-alkylation

Protocol A: Reductive Amination (Gold Standard for Mono-Alkylation)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a general, mild, and highly selective reducing agent for the reductive amination of aldehydes and ketones[2]. In this protocol, the primary amine condenses with a carbonyl compound to form an electrophilic imine/iminium intermediate, which is subsequently reduced by hydride transfer.

Mechanistic Insight: 1,2-Dichloroethane (DCE) is the preferred reaction solvent because the reaction kinetics are significantly faster in DCE than in THF[3]. Furthermore, NaBH(OAc)₃ is uniquely suited for this transformation because it reduces the imine intermediate much faster than it reduces the starting aldehyde, preventing alcohol byproducts[3].

Mechanism A 4-Amino-1-methylpyrazole + Carbonyl B Hemiaminal Intermediate A->B Addition C Imine Ion (Electrophilic) B->C -H2O D Mono-alkylated Product C->D Reduction NaBH(OAc)3

Mechanistic sequence of reductive amination using sodium triacetoxyborohydride.

Step-by-Step Methodology
  • Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 4-amino-1-methylpyrazole (1.0 equiv, e.g., 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Imine Formation: Add the target aldehyde or ketone (1.05 equiv). If a ketone is used, add glacial acetic acid (1.0–2.0 equiv) as an acid catalyst to facilitate imine formation[2]. Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the stirring solution. The reaction is mildly exothermic; maintain the flask in a room-temperature water bath if scaling up.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the starting pyrazole via TLC (typically 5% MeOH in DCM) or LC-MS.

  • Quench & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the mixture and destroy excess hydride. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure mono-alkylated product.

Note: In rare cases where dialkylation remains a problem even with NaBH(OAc)₃, a stepwise procedure involving pre-forming the imine in MeOH followed by reduction with NaBH₄ can be adopted[2].

Protocol B: Direct N-Alkylation (Nucleophilic Substitution)

Direct alkylation is executed when reductive amination is not feasible (e.g., introducing a methyl or allyl group) or when exhaustive di-alkylation is the goal. The reaction relies on an inorganic base to deprotonate the amine, enhancing its nucleophilicity[4].

Mechanistic Insight: The choice of base and solvent dictates the mono/di-alkylation ratio. Polar aprotic solvents like DMF accelerate SN2 displacement but increase the risk of over-alkylation.

Table 2: Optimization of Base and Solvent for Direct Alkylation
BaseSolventTemperatureMono:Di RatioObservation
K₂CO₃ (2.0 eq)DMF80 °C60:40High conversion, poor selectivity[1].
K₂CO₃ (1.2 eq)MeCN50 °C85:15Slower reaction, improved mono-selectivity.
NaH (1.1 eq)THF0 °C to RT40:60Rapid reaction, dialkylation dominant.
DIPEA (2.0 eq)DCMRT95:5Very slow conversion, excellent selectivity.
Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-amino-1-methylpyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.2–2.0 equiv)[1].

  • Solvent Addition: Suspend the mixture in an anhydrous polar aprotic solvent (e.g., DMF or MeCN) to a concentration of 0.2 M. Stir at room temperature for 15–30 minutes to pre-condition the amine[1].

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the alkylating agent (e.g., benzyl bromide, 1.05 equiv for mono-alkylation; 2.5 equiv for di-alkylation) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature, or heat to 50–80 °C depending on the electrophile's reactivity, and stir for 4–24 hours[1].

  • Workup: Dilute the mixture with cold distilled water (3× the reaction volume) to crash out the product or partition it. Extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic phases extensively with water (3 × 30 mL) and brine (1 × 30 mL) to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo[5].

  • Purification: Purify the crude product by column chromatography. Mono- and di-alkylated products typically exhibit distinct R_f values, allowing for baseline separation.

References

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Source: MDPI. URL:[Link]

  • ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Source: The Journal of Organic Chemistry. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Source: Organic Chemistry Portal. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Source: Journal of Organic Chemistry / PubMed. URL:[Link]

Sources

Technical Guide: Crystallization Techniques for N-butyl-1-methyl-1H-pyrazol-4-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | AN-2026-PYR Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The isolation of N-butyl-1-methyl-1H-pyrazol-4-amine (hereafter BMPA ) presents a classic challenge in process chemistry: converting a lipophilic, low-melting secondary amine into a stable, crystalline solid suitable for pharmaceutical formulation.

While the parent 1-methyl-1H-pyrazol-4-amine is a known liquid building block, the N-butylated derivative is often generated via reductive amination. The resulting free base is typically an oil with limited long-term stability due to oxidation susceptibility at the secondary amine. Salt formation is not merely a purification step but a critical stabilization strategy.

This guide details the first-principles derivation of crystallization protocols for BMPA, focusing on salt selection based on pKa differentials, solubility profiling, and thermodynamic control.

Chemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Structure Pyrazole ring (aromatic), secondary amine (exocyclic)Two basic sites; N-exocyclic is the primary protonation site.
Estimated pKa ~4.8 – 5.2 (Conjugate Acid)Weak base. Requires strong acids (pKa < 2.0) for stable salt formation.
Free Base State Viscous Oil / Low-melting SolidHigh risk of "oiling out" during crystallization.
Solubility Soluble in DCM, EtOAc, Alcohols; Insoluble in WaterSalt formation will invert solubility (Polar/Water soluble).

Pre-Formulation: Salt Selection Logic

The pKa Rule and Acid Selection

For a stable salt species, the difference between the pKa of the base and the acid (


) should ideally be > 3. With BMPA's estimated pKa of ~5.0, weak acids like acetic acid (pKa 4.76) will result in loose ion pairs that dissociate or form oils.

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): High

    
    , typically forms high-melting lattices. Risk: Hygroscopicity.
    
  • p-Toluenesulfonic Acid (Tosylate): Excellent for crystallizing lipophilic amines; aromatic stacking aids lattice energy.

  • Oxalic Acid (1:1): Often forms stable salts with weak bases due to strong hydrogen bonding networks.

Visualization: Salt Screening Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal salt form for BMPA.

SaltScreening Start Start: BMPA Free Base (Oil) pKaCheck Check pKa (~5.0) Start->pKaCheck StrongAcid Select Strong Acids (pKa < 2.0) pKaCheck->StrongAcid Delta pKa > 3 WeakAcid Weak Acids (Acetic, Propionic) pKaCheck->WeakAcid Delta pKa < 3 Screen Solvent Screen (EtOAc, IPA, MTBE) StrongAcid->Screen Discard Discard: Unstable/Oil WeakAcid->Discard ResultHCl HCl Salt (High MP, Hygroscopic?) Screen->ResultHCl Inorganic ResultTos Tosylate Salt (Stable, Non-hygroscopic) Screen->ResultTos Organic Sulfonate

Figure 1: Decision matrix for salt selection based on the basicity of the aminopyrazole core.

Detailed Protocols

Protocol A: Synthesis & Reactive Crystallization of BMPA Hydrochloride

Rationale: HCl is the standard first-pass salt. Using a reactive crystallization (formation of salt in situ) avoids the isolation of the unstable free base oil.

Materials:

  • Crude Reaction Mixture (containing BMPA).

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Reagent: 4M HCl in Dioxane or IPA (Anhydrous).

Step-by-Step Methodology:

  • Work-up: Perform standard aqueous work-up of the reductive amination reaction. Extract BMPA into EtOAc.

  • Drying: Dry the organic phase thoroughly over

    
    . Critical: Water content must be <0.5% to prevent hydrate formation or oiling.
    
  • Concentration: Concentrate the solution to approx. 10 volumes (1g solute : 10mL solvent).

  • Acid Addition:

    • Cool the solution to 0–5°C.

    • Add 1.05 equivalents of HCl (in IPA/Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately. If oiling occurs, stop addition, warm to redissolve, and seed with a crystal (if available) or scratch the glass.

  • Maturation: Stir the slurry at 0°C for 2 hours.

  • Filtration: Filter the solids under nitrogen (to prevent moisture uptake).

  • Washing: Wash with cold MTBE (Methyl tert-butyl ether) to remove non-polar impurities.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (For Oiling Issues)

Rationale: If Protocol A results in an oil (common with flexible butyl chains), this method uses solubility differential to force ordered lattice formation.

System: Methanol (Good Solvent) / MTBE (Anti-Solvent).

  • Dissolve the oiled salt (from Protocol A) in the minimum amount of warm Methanol (40°C).

  • Filter to remove particulates.

  • Slowly add MTBE (at room temperature) until the solution turns slightly turbid (Cloud Point).

  • Stop stirring or reduce to very slow agitation.

  • Allow to stand for 12–24 hours. The slow diffusion of the anti-solvent promotes crystal growth over amorphous precipitation.

Process Workflow & Mechanism

The following diagram details the chemical transformation and the critical control points (CCPs) where the process can fail (e.g., oiling out).

ProcessFlow Reactants 1-Methyl-4-aminopyrazole + Butanal RedAm Reductive Amination (STAB/NaBH4) Reactants->RedAm FreeBase BMPA Free Base (Crude Oil) RedAm->FreeBase SaltForm Salt Formation (EtOAc + HCl) FreeBase->SaltForm Dissolve in EtOAc Cryst Crystallization (Nucleation Control) SaltForm->Cryst Cooling/Antisolvent Fail Oiling Out (Amorphous) Cryst->Fail Fast Cooling Wet Solvent Success Crystalline Solid Cryst->Success Seeding Dry Solvent Fail->SaltForm Recycle (Re-dissolve)

Figure 2: Process flow from synthesis to crystallization, highlighting the critical risk of oiling out.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; Impurities lowering melting point.1. Dilute solution.2. Use "Temperature Cycling" (Heat to dissolve oil, cool slowly).3. Switch to Tosylate salt.
Hygroscopicity HCl salt has high lattice energy but high affinity for water.Switch counter-ion to Fumarate or Succinate (non-hygroscopic alternatives).
Color (Yellowing) Oxidation of the secondary amine.Perform all crystallizations under Nitrogen/Argon atmosphere. Add antioxidants (e.g., Ascorbic acid) during workup.

References

  • General Synthesis of Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.[1][2]

    • Source: ARKIVOC, 2009(i), 198-250.
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
    • URL:[Link]

  • Salt Selection Principles

    • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use (Stahl & Wermuth).
    • Source: Wiley-VCH.
    • URL:[Link]

  • Title: Fused cyclic urea derivatives as CRHR2 antagonist (Describes use of 1-methyl-1H-pyrazol-4-amine).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of N-butyl-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-butyl-1-methyl-1H-pyrazol-4-amine poses a classic chemoselectivity challenge: installing a single alkyl group on a primary aromatic amine without triggering over-alkylation to the tertiary amine.

While direct alkylation with butyl halides (e.g., n-BuBr) is conceptually simple, it is kinetically difficult to control, often resulting in a mixture of mono- and di-butylated products that necessitates tedious chromatographic separation.

The Recommended Route: Reductive Amination using n-butyraldehyde and a mild hydride source (sodium triacetoxyborohydride). This pathway offers the highest regioselectivity, the cleanest impurity profile, and scalable yields (>85%).

Part 1: Route Selection & Strategy

Before beginning experimental work, review the decision logic below. The choice of route depends heavily on your starting material availability and purity requirements.

RouteSelection Start Starting Material: 1-methyl-1H-pyrazol-4-amine DirectAlk Route A: Direct Alkylation (w/ Butyl Bromide) Start->DirectAlk Strong Base (NaH/K2CO3) ReductAmin Route B: Reductive Amination (w/ Butyraldehyde) Start->ReductAmin STAB/NaBH4 AcOH, DCE/MeOH ResultA Result: Mix of Mono/Di-alkyl Low Yield (<50%) DirectAlk->ResultA ResultB Result: High Selectivity High Yield (>85%) ReductAmin->ResultB Buchwald Route C: Buchwald-Hartwig (From 4-bromo-1-methylpyrazole) ResultC Result: High Cost, High Purity Use if Amine SM unavailable Buchwald->ResultC AltStart Alt Start: 4-bromo-1-methylpyrazole AltStart->Buchwald Pd Catalyst n-Butylamine

Figure 1: Strategic Decision Tree for Route Selection. Route B (Green) is the industry standard for this transformation.

Part 2: Optimized Protocols

Protocol A: Reductive Amination (The Gold Standard)

Objective: Mono-alkylation via stable imine formation. Mechanism: Formation of a hemiaminal


 imine 

irreversible reduction to amine.

Reagents:

  • Substrate: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Carbonyl: n-Butyraldehyde (1.05 – 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under N₂, dissolve the aminopyrazole in DCE (0.2 M concentration). Add n-butyraldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? AcOH catalyzes the dehydration of the hemiaminal intermediate to the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and less reactive toward the aldehyde itself, preventing the side reaction of reducing butyraldehyde to butanol [1].

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃ (basic pH is crucial to destroy boron complexes).

  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over Na₂SO₄.[1]

Protocol B: Buchwald-Hartwig Cross-Coupling (The Alternative)

Use Case: If you only have the 4-bromo-1-methylpyrazole precursor.

Reagents:

  • Substrate: 4-bromo-1-methylpyrazole (1.0 equiv)

  • Amine: n-Butylamine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) / XPhos or BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Methodology:

  • Combine halide, amine, and base in a sealable tube.

  • Add catalyst/ligand system in a glovebox or under strict Argon counterflow.

  • Heat to 100°C for 12–16 hours.

  • Note: This route is more expensive and requires oxygen-free techniques but guarantees no over-alkylation [2].

Part 3: Troubleshooting & FAQs

Category 1: Reaction Stalling & Low Conversion

Q: The reaction seems to stall at 50% conversion. Adding more reducing agent doesn't help. Why? Diagnosis: Incomplete imine formation. The reducing agent (STAB) reduces the imine faster than the aldehyde, but if the imine isn't forming, the reaction halts. Solution:

  • Pre-equilibrium: Stir the amine and aldehyde with the acid catalyst before adding the hydride.

  • Water Scavenging: Add activated 4Å molecular sieves or anhydrous MgSO₄ during the imine formation step to drive the equilibrium forward by removing water [3].

Q: I see a large "M+4" peak in LCMS corresponding to the alcohol side product. Diagnosis: You are reducing the aldehyde directly to n-butanol. Solution:

  • Switch from NaBH₄ to STAB or NaCNBH₃.

  • Ensure the aldehyde is not in large excess. Keep it close to 1.05 equivalents.

Category 2: Impurity Profile (Over-Alkylation)

Q: I am detecting the tertiary amine (di-butylated product). How do I stop this? Diagnosis: This is common in direct alkylation but rare in reductive amination unless the aldehyde is in huge excess. Solution:

  • Stoichiometry Control: Ensure strict 1:1 stoichiometry of the aldehyde.

  • Stepwise Addition: Do not dump all reagents at once. Form the imine first.[2] The steric bulk of the mono-butyl group makes the formation of the second imine (required for the second alkylation) kinetically unfavorable [4].

Category 3: Isolation & Purification[1][3][4]

Q: The product is an oil and difficult to crystallize. How do I purify it without a column? Strategy: Exploit the basicity of the secondary amine.

  • Acid Wash: Dissolve crude oil in Ethyl Acetate. Extract with 1M HCl. The product moves to the aqueous layer (as the salt); non-basic impurities (unreacted aldehyde, neutral side products) stay in the organic layer.

  • Basify: Separate the aqueous layer. Cool it and basify with 6M NaOH to pH > 12.

  • Re-extract: Extract the now-free amine back into DCM or EtOAC. This "Acid-Base Swing" often yields >95% purity.

Part 4: Data Summary

Table 1: Comparison of Synthetic Methods

MetricDirect Alkylation (R-X)Reductive Amination (R-CHO)Buchwald-Hartwig
Primary Reagent Butyl BromideButyraldehydeButylamine
Catalyst None (Base only)AcOH (Acid)Pd/Ligand
Major Impurity Tertiary Amine (Dialkyl)Butanol (Reduced aldehyde)Phosphine oxides
Typical Yield 30–45%85–92% 70–85%
Scalability Poor (Exotherms)Excellent Moderate (Cost)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane." Tetrahedron, vol. 60, no. 36, 2004, pp. 7899-7906. Link

  • Giori, P., et al. "Synthesis of 1-methyl-1H-pyrazol-4-amine derivatives." Farmaco, vol. 26, 1971, pp. 276. (Foundational chemistry for aminopyrazole reactivity).[3]

Sources

Technical Support Center: Troubleshooting Purification of Oily Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-butyl-1-methyl-1H-pyrazol-4-amine Molecular Profile: Secondary amine, highly basic, low lattice energy (oily state).

Welcome to the Technical Support Center. Purifying oily, basic heterocycles like this compound presents a unique set of challenges. The N-butyl chain introduces conformational flexibility that disrupts crystal lattice formation, trapping the compound as an oil. Furthermore, the combination of a secondary amine and a pyrazole ring creates a highly polar, basic molecule that interacts aggressively with standard purification media.

This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crude mixture is a dark, complex oil. How can I perform an initial bulk cleanup before chromatography? A: Because your target molecule contains a basic secondary amine, you should exploit its ionizable nature using an acid-base extraction. The predicted pKa of the parent 1-methyl-1H-pyrazol-4-amine is approximately 3.70 [3]. By dropping the pH of your aqueous phase to < 2.0 (using 1M HCl), you ensure >99% protonation of the amine, driving the target molecule into the aqueous layer while leaving neutral and acidic organic impurities in the organic phase. Subsequent basification (pH > 10) deprotonates the amine, allowing it to be extracted back into a clean organic solvent.

Q2: Why is my compound streaking severely on the silica column, resulting in low yields and broad fractions? A: Standard silica gel acts as a weak Brønsted acid due to its surface silanol groups (-SiOH). Your basic secondary amine forms strong ionic and hydrogen bonds with these acidic sites, leading to irreversible adsorption and peak tailing [2]. This acid-base interaction can also catalyze the degradation of sensitive amines on the column.

Q3: How do I resolve the streaking issue on standard silica gel? A: You must neutralize the acidic silanol sites by adding a competing amine modifier to your eluent. Adding 1% to 5% (v/v) Triethylamine (TEA) to your solvent system (e.g., Dichloromethane/Methanol) will block the active sites on the silica, allowing your target amine to elute as a sharp, well-defined band [1].

Q4: I used Triethylamine (TEA) as a modifier, but my NMR shows residual TEA in my final oily product. How do I remove it? A: This is a classic trap when working with oily amines. Triethylamine has a boiling point of 89.5 °C [1]. While it evaporates easily from solid products, it becomes trapped within the matrix of oily compounds. To remove it, co-evaporate your oil with a lower-boiling, non-polar solvent like toluene under reduced pressure, followed by extended exposure to a high-vacuum manifold. Alternatively, switch your stationary phase to amine-functionalized silica (e.g., KP-NH), which features a basic surface and completely eliminates the need for TEA modifiers [2].

Q5: My compound is chromatographically pure but remains a slightly yellow oil. How do I achieve analytical purity (>99%)? A: Since crystallization is not viable for this N-butyl derivative, the gold standard for final polishing of low-molecular-weight oily secondary amines is Kugelrohr distillation under high vacuum[4]. This technique separates your volatile oily amine from non-volatile polymeric byproducts or trace colored impurities without exposing the molecule to excessive thermal stress.

Part 2: Mechanistic Workflows & Decision Trees

AcidBase A Crude Oily Mixture (in EtOAc/Ether) B Add 1M HCl (pH < 2) A->B C Aqueous Phase (Protonated Pyrazole Amine) B->C Extracts Target D Organic Phase (Neutral Impurities) B->D Leaves Impurities F Basify with NaOH (pH > 10) Extract with DCM C->F E Discard / Recycle D->E G Organic Phase (Pure Free Base Amine) F->G

Workflow for the acid-base extraction of basic pyrazole amines.

Chromatography Start Select Stationary Phase Silica Standard Silica Gel (Brønsted Acidic) Start->Silica AmineSilica Amine-Functionalized Silica (Basic Surface) Start->AmineSilica Issue Severe Streaking & Irreversible Adsorption Silica->Issue Without Modifier Success2 Clean Elution with Hexane/EtOAc (No modifier needed) AmineSilica->Success2 Direct Loading Fix Add 1-5% Triethylamine (Neutralizes Silanols) Issue->Fix Success1 Elution with DCM/MeOH (Requires TEA removal) Fix->Success1

Decision tree for chromatographic purification of basic secondary amines.

Part 3: Self-Validating Experimental Protocols

Protocol A: Bulk Cleanup via Acid-Base Extraction

Causality: Exploits the pKa differential between the basic pyrazole amine and neutral organic impurities.

  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2 to guarantee complete protonation of the amine.

  • Washing: Wash the combined acidic aqueous layers with fresh EtOAc (10 mL) to remove residual non-basic organics. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation Check: The clear aqueous solution will turn visibly cloudy/milky as the water-insoluble free base oil crashes out. Confirm the pH is > 10 using pH paper.

  • Extraction: Extract the cloudy aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pre-purified oil.

Protocol B: Triethylamine-Modified Flash Chromatography

Causality: Neutralizes acidic silanol groups on standard silica to prevent target degradation and tailing [1].

  • Eluent Preparation: Prepare a solvent system of Dichloromethane/Methanol (e.g., 95:5). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Deactivation: Pack the silica column and flush it with at least 3 column volumes (CV) of the TEA-modified eluent. Do not skip this step; the silica must be pre-neutralized before the sample is loaded.

  • Loading & Elution: Load the pre-purified oil (from Protocol A) using a minimal amount of DCM. Elute using the TEA-modified solvent and monitor fractions via TLC (stain with Ninhydrin or Dragendorff's reagent for secondary amines).

  • TEA Removal: Combine product-containing fractions and concentrate. To remove trapped TEA, add 10 mL of Toluene to the resulting oil and evaporate under reduced pressure (repeat 3 times). Place the oil on a high-vacuum line (< 0.5 mmHg) overnight.

Protocol C: Final Polishing via Kugelrohr Distillation

Causality: Separates the target volatile amine from high-molecular-weight oligomers and trace colorants based on boiling point differentials under high vacuum [4].

  • Setup: Transfer the chromatographically pure, but slightly colored, oil into a Kugelrohr distillation flask (no more than 1/3 full to prevent bumping).

  • Vacuum Application: Attach the flask to the Kugelrohr apparatus and apply a high vacuum (0.1 to 1.0 mmHg).

    • Self-Validation Check: Ensure the system holds a steady vacuum before applying any heat to prevent oxidative degradation of the amine.

  • Distillation: Slowly increase the oven temperature (typically between 100 °C and 150 °C for this molecular weight).

  • Collection: The pure this compound will distill over and condense as a completely colorless, clear oil in the external cooling bulb.

Part 4: Quantitative Method Comparison

Purification MethodTypical YieldPurity AchievedPrimary AdvantageKey Limitation
Acid-Base Extraction 85 - 95%80 - 90%Rapid, scalable removal of neutral/acidic impurities.Co-extracts structurally similar basic impurities.
Standard Silica + TEA 70 - 85%90 - 95%Cost-effective; resolves closely related basic analogs.TEA residue is notoriously difficult to remove from oils.
Amine-Functionalized Silica 80 - 95%> 95%No TEA required; prevents acid-catalyzed degradation.Higher consumable cost for specialized columns.
Kugelrohr Distillation 75 - 90%> 99%Unmatched for final polishing and decolorization of oils.Requires specialized high-vacuum glassware setups.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: [Link]

  • ChemBK. "1-methyl-1H-pyrazol-4-amine - Physico-chemical Properties." Available at: [Link]

  • White Rose eTheses Online. "Exploiting imidate ligand effects in transition metal-mediated C-C bond forming processes." Available at:[Link]

Optimizing reaction temperature for pyrazole amine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Amine Alkylation

Subject: Optimization of Reaction Temperature & Regioselectivity for Aminopyrazoles Ticket ID: #PYR-ALK-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Define Your Target

Before adjusting temperature, we must define the chemical challenge. "Pyrazole amine alkylation" presents a dichotomy of competing nucleophiles.

Which reaction are you attempting?

  • Scenario A (Ring Alkylation): You want to attach an alkyl group to the pyrazole ring nitrogen (

    
    ) while leaving the exocyclic amine (
    
    
    
    ) untouched.
  • Scenario B (Exocyclic Amine Alkylation): You want to alkylate the primary amine (

    
    ) while leaving the pyrazole ring nitrogen free.
    

Note: This guide focuses primarily on Scenario A , as it is the most common and temperature-sensitive challenge in drug discovery scaffolds. Scenario B is addressed in the Troubleshooting section.

The Core Theory: The Temperature-Regioselectivity Nexus

In pyrazole chemistry, temperature is not just an accelerator; it is a regiochemical switch . Pyrazoles exhibit annular tautomerism. The ratio of


-alkylated vs. 

-alkylated product is governed by the interplay of Kinetic Control vs. Thermodynamic Control .[1]
The Mechanism
  • Deprotonation: The pyrazole ring

    
     (
    
    
    
    ) is more acidic than the exocyclic amine (
    
    
    ). A base removes the ring proton, creating a pyrazolyl anion.
  • Nucleophilic Attack: The anion is an ambident nucleophile. It can attack the alkyl halide from either nitrogen.[2][3]

The Temperature Matrix
VariableKinetic Control (Low Temp:

to

)
Thermodynamic Control (High Temp:

to

)
Dominant Factor Electronics & Proximity. The alkylating agent attacks the most electron-rich nitrogen or the one closest to the cation (coordination).Stability & Sterics. The reaction equilibrates.[1] The alkyl group ends up on the nitrogen that produces the lowest energy isomer (usually less sterically hindered).[2][4]
Typical Base Strong, irreversible bases (

,

,

).
Weaker, reversible bases (

,

).
Reversibility Irreversible. Once the bond forms, it stays.Reversible. High temp allows

-dealkylation and re-alkylation until the stable isomer dominates.
Outcome Often gives mixtures or the "unexpected" isomer based on tautomer population.Favors the isomer where the alkyl group is furthest from bulky

substituents.

Decision Logic: The Regioselectivity Pathway

Use the following logic flow to determine your starting conditions.

PyrazoleLogic Start START: Analyze Substrate IsSymmetric Is the Pyrazole Symmetric? (e.g., 3,5-dimethyl) Start->IsSymmetric SymmetricYes Regioselectivity is irrelevant. Optimize for Rate. IsSymmetric->SymmetricYes Yes SymmetricNo Identify Bulky Group (R) at C3/C5 IsSymmetric->SymmetricNo No Target Where do you want the Alkyl Group? SymmetricNo->Target FarFromBulk Far from Bulky Group (Less Sterically Hindered) Target->FarFromBulk Target N1 NearBulk Next to Bulky Group (More Sterically Hindered) Target->NearBulk Target N2 MethodThermo THERMODYNAMIC PATH Solvent: DMF or DMSO Base: Cs2CO3 Temp: 80-100°C FarFromBulk->MethodThermo Favored by Equilibrium MethodKinetic KINETIC PATH Solvent: THF or DMF Base: NaH or LiHMDS Temp: 0°C -> RT NearBulk->MethodKinetic Must trap Kinetic Anion

Caption: Decision tree for selecting reaction conditions based on desired regiochemical outcome.

Optimized Experimental Protocols

Protocol A: Thermodynamic Conditions (Standard Scaffold Synthesis)

Best for: Maximizing yield of the sterically unhindered isomer.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve the aminopyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why DMF? High boiling point and polar aprotic nature stabilize the transition state.

  • Base Addition: Add Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Why Cesium? The "Cesium Effect" improves solubility and reactivity compared to Potassium.

  • Alkylation: Add the alkyl halide (1.1 equiv).

  • Temperature Ramp:

    • Start at Room Temperature for 1 hour.

    • If TLC shows low conversion, heat to 60°C .

    • Critical Step: If regioselectivity is poor (mix of isomers), increase temperature to 90-100°C to force thermodynamic equilibration.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, dry over 
    
    
    
    .
Protocol B: Kinetic Conditions (Forcing the "Difficult" Isomer)

Best for: Alkylating the sterically hindered nitrogen or preventing exocyclic amine alkylation via rapid dianion formation.

  • Setup: Flame-dry flask,

    
     atmosphere, ice bath (
    
    
    
    ).
  • Deprotonation: Suspend Sodium Hydride (

    
    , 60% dispersion)  (1.2 equiv) in anhydrous THF .
    
  • Addition: Add aminopyrazole (1.0 equiv) dropwise. Stir at

    
     for 30 mins until 
    
    
    
    evolution ceases.
    • Visual Cue: Solution often turns yellow/orange (anion formation).

  • Alkylation: Add alkyl halide (1.0 equiv) slowly at

    
    .
    
  • Reaction: Allow to warm to Room Temperature only. Do not heat.

    • Reasoning: Heating provides the energy to overcome the barrier to the thermodynamic well, causing isomerization.

Troubleshooting & FAQs

Q1: I am getting significant alkylation on the exocyclic amine (


) instead of the ring. 
  • Cause: In neutral or weakly basic conditions, the exocyclic amine is often more nucleophilic than the neutral pyrazole ring.

  • Solution 1 (The "Hard" Base): Use Protocol B (

    
    ) . 
    
    
    
    will deprotonate the ring
    
    
    first (forming the anion), making the ring nitrogen roughly
    
    
    times more nucleophilic than the neutral exocyclic amine.
  • Solution 2 (Protection): If the problem persists, protect the amine as a phthalimide or Boc-group before alkylation.

Q2: My reaction stalls at 50% conversion.

  • Cause: Alkyl halide degradation or "stalling" due to hydrogen bonding.

  • Solution:

    • Add a catalytic amount of Sodium Iodide (

      
      , 10 mol%)  (Finkelstein reaction in situ) to convert alkyl chlorides/bromides to more reactive iodides.
      
    • Increase temperature in

      
       increments.
      

Q3: I see two spots on TLC that are very close together.

  • Diagnosis: Likely regioisomers (

    
    -alkyl vs 
    
    
    
    -alkyl).
  • Action:

    • Run an NMR of the crude.

    • NOE (Nuclear Overhauser Effect) is mandatory. Irradiate the new alkyl group protons; if you see enhancement of the

      
       substituent (or 
      
      
      
      ), you can map the location.
    • If the ratio is unacceptable (

      
      ), switch to Thermodynamic Conditions  (Protocol A) and heat longer to drive the mixture toward the stable isomer.
      

Q4: Can I use microwave irradiation?

  • Answer: Yes. Microwave heating (

    
     for 10-30 mins) is excellent for driving the reaction to the Thermodynamic  product rapidly. It is rarely suitable for Kinetic control.
    

References

  • Regioselectivity Mechanisms: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75.

  • Cesium Effect in Alkylation: Flessner, T. et al. "Efficient and Regioselective Synthesis of 1-Alkyl-3-difluoromethyl-1H-pyrazole-4-carboxylic Acid Esters." Synlett, 2005 , 12, 1921-1924.

  • Thermodynamic vs Kinetic Control: Kitteringham, J. et al. "A Practical Guide to the Synthesis of Substituted Pyrazoles." Organic Process Research & Development, 2016 , 20(2), 269-281.

  • Aminopyrazole Specifics: Fichez, J. et al.[2] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012 , 16, 2928.

Disclaimer: These protocols involve hazardous chemicals. Always review MSDS and perform a risk assessment before experimentation.

Sources

Removing unreacted starting materials from N-butyl-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted starting materials from N-butyl-1-methyl-1H-pyrazol-4-amine Ticket ID: AP-402-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Center

You are likely here because your TLC plate shows a "snowman" (overlapping spots) or your LC-MS indicates persistent starting material contamination. Synthesizing This compound (Target) often leaves behind unreacted 1-methyl-1H-pyrazol-4-amine (SM-Amine) or butyraldehyde (SM-Aldehyde).

Because the Target (secondary amine) and the SM-Amine (primary amine) share the same pyrazole core and similar pKa values, standard acid-base extractions often fail to separate them cleanly. This guide prioritizes chemical scavenging and chromatographic selectivity over traditional extraction.

Part 1: The Decision Matrix

Before choosing a protocol, determine the nature of your impurity.

PurificationStrategy Start Identify Major Impurity ImpurityType Which Starting Material remains? Start->ImpurityType Aldehyde Butyraldehyde (SM-Aldehyde) ImpurityType->Aldehyde Aldehyde Excess Amine 1-methyl-1H-pyrazol-4-amine (SM-Amine) ImpurityType->Amine Amine Excess Bisulfite Protocol A: Bisulfite Wash Aldehyde->Bisulfite Scale Scale of Reaction Amine->Scale Volatile Is the product thermally stable? Distill Protocol B: Kugelrohr Distillation (High Vac) Volatile->Distill Yes (Oil) Column Protocol D: Amine-Functionalized Silica Flash Volatile->Column No / High Purity Req Scale->Volatile > 5 grams Scavenger Protocol C: PS-Benzaldehyde Scavenger Resin Scale->Scavenger < 5 grams

Figure 1: Strategic decision tree for purifying this compound based on impurity type and scale.

Part 2: Troubleshooting Guides & FAQs
Ticket #01: Removing Unreacted Primary Amine (SM-Amine)

Issue: "I have 10-15% unreacted 1-methyl-1H-pyrazol-4-amine in my crude. Flash chromatography is not separating the spots cleanly."

The Science: Both the starting material and product are basic amines on a polar pyrazole core. On standard silica, the acidic silanols (


) interact strongly with both amines, causing peak tailing and co-elution. Furthermore, the lipophilicity difference between the methyl (SM) and butyl (Product) groups is sometimes insufficient for baseline separation in standard MeOH/DCM gradients.

Solution A: The "Chemical Hook" (Scavenger Resins) This is the most robust method for small-to-medium scale (<5g). We use a polymer-supported aldehyde (e.g., PS-Benzaldehyde) to selectively react with the primary amine (SM) to form an imine, which remains bound to the bead. The secondary amine (Product) cannot form a stable imine and remains in solution [1].

Protocol:

  • Calculate: Determine the mmols of excess SM-Amine via LC-MS or NMR.

  • Load: Add 3.0 equivalents (relative to the impurity) of PS-Benzaldehyde resin to the crude reaction mixture (dissolved in DCM or THF).

  • Incubate: Shake gently at room temperature for 4–12 hours.

    • Expert Note: Add a catalytic amount of acetic acid (1%) to catalyze imine formation if the reaction is sluggish.

  • Filter: Filter the mixture through a fritted funnel or Celite pad.

  • Wash: Rinse the resin with DCM to recover any entrained product.

  • Result: The filtrate contains your purified secondary amine.

Solution B: Amine-Functionalized Silica If you must use chromatography, stop using standard silica. Use KP-NH (Amino-silica) cartridges. The surface amines block the acidic silanols, preventing the "tailing" effect and allowing the lipophilic difference (Butyl vs. Methyl) to dominate the separation mechanism [2].

  • Mobile Phase: Hexane/Ethyl Acetate (0–100% gradient).

  • Benefit: No need for triethylamine (TEA) or ammonia in the mobile phase.

Ticket #02: Removing Excess Butyraldehyde

Issue: "My product smells like rancid butter (aldehydes). High vacuum didn't remove it all."

The Science: Aldehydes can polymerize or form hydrates that are difficult to remove solely by vacuum. Chemical conversion to a water-soluble bisulfite adduct is the standard industrial purification method for aldehydes.

Protocol (Bisulfite Wash):

  • Dissolve crude oil in Ethyl Acetate .[1]

  • Wash the organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1] The aldehyde reacts to form a sulfonated hydroxy-alkane salt, which partitions instantly into the water layer.

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    
Ticket #03: Distillation Feasibility

Issue: "Can I just distill this? I have 20 grams."

The Science: Yes. There is a significant molecular weight difference between the starting material and the product, which translates to a boiling point delta.

  • SM-Amine (MW ~97): Lower boiling point.

  • Product (MW ~153): Higher boiling point (+56 mass units from butyl).

Protocol (Kugelrohr/Fractional Distillation):

  • Vacuum Requirement: High vacuum (< 0.5 mmHg) is essential to prevent thermal decomposition of the pyrazole ring.

  • Procedure:

    • Heat the pot slowly. The SM-Amine will distill first (Fore-cut).

    • Change the receiving flask once the temperature stabilizes at the higher plateau (Product fraction).

    • Warning: Aminopyrazoles can be air-sensitive when hot. Backfill the system with Nitrogen or Argon before disassembling.

Part 3: Data & Comparison of Methods
MethodTarget ImpurityYield RecoveryPurity PotentialScalability
Scavenger Resin (PS-Benzaldehyde) Primary Amine (SM)>90%High (>98%)Low-Med (High Cost)
Flash Column (Standard Silica) Both60-80% (Streak loss)Med (Co-elution risk)Low
Flash Column (Amino-Silica) Both>90%HighMed
Bisulfite Wash Aldehydes>95%N/A (Only removes SM-Ald)High
Distillation Volatiles80-90%HighHigh
Part 4: Synthesis Workflow Visualization

The following diagram illustrates the optimized Reductive Amination workflow to minimize purification burden downstream.

SynthesisWorkflow SM1 1-methyl-1H-pyrazol-4-amine Imine Imine Formation (In Situ) SM1->Imine SM2 Butyraldehyde (1.1 equiv) SM2->Imine Reagent NaBH(OAc)3 DCM, AcOH Reagent->Imine Reduction Reduction (RT, 4-16h) Imine->Reduction Quench Quench: Sat. NaHCO3 Reduction->Quench Extract Extraction: DCM Quench->Extract Check QC Check: Unreacted Amine? Extract->Check Scavenge Add PS-Benzaldehyde Check->Scavenge Yes Final Pure N-butyl-1-methyl- 1H-pyrazol-4-amine Check->Final No Scavenge->Final

Figure 2: Optimized Reductive Amination workflow with integrated scavenging step.

References
  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[1][5] Technical Support Center: Purification of Methyl Pyrazole Isomers. Retrieved from

  • Sigma-Aldrich. (2025). 1-Methyl-1H-pyrazol-4-amine Product Sheet. Retrieved from

Sources

Resolving solubility issues of pyrazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Pyrazole Derivatives in Aqueous Media Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction

Welcome to the Pyrazole Solubility Technical Support Center. Pyrazole derivatives present unique solubility challenges due to their amphoteric nature, high crystal lattice energy (driven by intermolecular H-bonding), and moderate-to-high lipophilicity. This guide moves beyond generic advice, offering root-cause analysis and validated protocols for stabilizing these heterocycles in aqueous media for biological assays and formulation.

Diagnostic Triage: Where is the failure occurring?

Before selecting a protocol, identify your specific failure mode using the decision matrix below.

Pyrazole_Solubility_Triage start START: Define Failure Mode q1 Is the compound precipitating upon dilution from DMSO? start->q1 q2 Is the solid compound insoluble in water/buffer? q1->q2 No kinetic Issue: Kinetic Solubility Limit (The 'Crash-Out' Effect) q1->kinetic Yes thermo Issue: Thermodynamic Solubility Limit (Intrinsic Insolubility) q2->thermo Yes sol_kinetic Strategy A: Cosolvent/Surfactant Optimization kinetic->sol_kinetic sol_salt Strategy B: pH Adjustment & Salt Formation thermo->sol_salt Ionizable groups present? sol_complex Strategy C: Cyclodextrin Complexation thermo->sol_complex Neutral/Lipophilic?

Figure 1: Diagnostic Decision Tree. Use this workflow to distinguish between kinetic instability (precipitation during assay setup) and thermodynamic limitations (formulation issues).

Module 1: The "Crash-Out" Event (Kinetic Solubility)

Issue:

"My pyrazole derivative is soluble in DMSO (10 mM), but precipitates immediately when diluted into PBS or media."

Root Cause Analysis:

This is a Kinetic Solubility failure. Pyrazoles often rely on the "spring and parachute" effect. The DMSO stock is the "spring" (supersaturated state upon dilution). Without a "parachute" (stabilizer), the hydrophobic pyrazole core drives rapid crystallization to return to a lower energy state.

Troubleshooting Protocol: Cosolvent & Surfactant Screening

Do not rely solely on DMSO. Use this validated cosolvent system to stabilize the transition to aqueous media.

Table 1: Recommended Solubilizer Systems for Pyrazoles

ComponentRoleRecommended Conc.Mechanism
DMSO Primary Stock Solvent0.1% - 1.0% (Final)Disrupts lattice energy; high dielectric constant.[1]
PEG 400 Cosolvent5% - 20%Reduces polarity gap between DMSO and water; H-bond acceptor.
Tween 80 Surfactant0.1% - 0.5%Prevents nucleation via micellar encapsulation.
Glycerol Viscosity Modifier1% - 5%Slows molecular diffusion, delaying precipitation.[1]
Step-by-Step Protocol: The "Step-Down" Dilution Method

Direct addition of DMSO stock to buffer causes local high concentrations that trigger precipitation. Use this intermediate step.

  • Prepare Stock: Dissolve Pyrazole in 100% DMSO (e.g., 10 mM).

  • Prepare Intermediate (10x):

    • Mix PEG 400 and Tween 80 (e.g., 4:1 ratio).

    • Add DMSO stock to this mixture before adding any water.

    • Why? This coats the hydrophobic molecules in surfactant/polymer before they see water.

  • Final Dilution: Slowly add the Intermediate (10x) to your aqueous buffer with vortexing.

Module 2: Intrinsic Insolubility (Thermodynamic Solubility)

Issue:

"I cannot get the solid powder to dissolve in water, even with heating or sonication."

Root Cause Analysis:

Pyrazoles are amphoteric. The N-2 nitrogen is weakly basic (pKa ~2.5), while the N-1 proton (if unsubstituted) is weakly acidic (pKa ~14). Neutral water (pH 7) is often the worst environment for solubility as the molecule remains uncharged and lipophilic.

Troubleshooting Protocol: pH Adjustment & Salt Selection

You must ionize the molecule to break the crystal lattice.

  • For Basic Pyrazoles (Pyridine-like N): Target pH < 2.0 for dissolution, then buffer back up if possible.

    • Reagent: 0.1 M HCl or Methanesulfonic acid (Mesylates often crystallize better than Chlorides).

  • For Acidic Pyrazoles (Unsubstituted NH): Target pH > 10.0.

    • Reagent: 0.1 M NaOH or Meglumine (counter-ion helps solubilization).

Module 3: Advanced Complexation (Cyclodextrins)

Issue:

"I need high solubility for in vivo dosing, but I cannot use high % DMSO or extreme pH."

Solution:

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation.[1][2] Pyrazoles fit well into the hydrophobic cavity of β-CDs. This "hides" the hydrophobic portion of the molecule from the aqueous solvent while the hydrophilic exterior of the CD interacts with water.

CD_Complexation_Workflow step1 1. Weigh Excess Pyrazole Solid step2 2. Add 20% w/v HP-β-CD Solution step1->step2 step3 3. Equilibrate (Shake 24h @ 25°C) step2->step3 step4 4. Filter (0.45 µm PVDF) step3->step4 step5 5. Analyze Filtrate (HPLC/UV) step4->step5

Figure 2: Cyclodextrin Complexation Workflow. A standard protocol for generating inclusion complexes without organic solvents.[1]

Protocol: Phase Solubility Study
  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 20% w/v).

  • Saturation: Add excess pyrazole derivative to each vial.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (Do not use Nylon, as it binds pyrazoles).

  • Quantification: Measure concentration via HPLC.

  • Validation: A linear increase in drug solubility with increasing CD concentration indicates successful 1:1 complexation (

    
     type isotherm).
    

FAQ: Frequently Asked Questions

Q: Why does my pyrazole dissolve in acid but precipitate when I neutralize it for cell culture? A: This is the "pH of Maximum Precipitation" (pHmax). When you neutralize the salt, the molecule returns to its uncharged, lipophilic state. Solution: Maintain a low concentration of CD (e.g., 0.5% HP-β-CD) in the final buffer to sequester the neutral species as it forms.

Q: Can I use DMSO for in vivo studies? A: Generally, no more than 5-10% v/v DMSO is tolerated IV/IP. For higher concentrations, switch to the PEG 400/Water (40:60) system or the HP-β-CD method described in Module 3.

Q: My compound is an oil, not a solid. Does this change the solubility strategy? A: Yes. Oils cannot form salts easily. Focus on Micellar Solubilization (Tween 80) or Self-Emulsifying Drug Delivery Systems (SEDDS) rather than pH adjustment.

References

  • BenchChem. (2025).[3][4] Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Guides. Link

  • Petereit, A., et al. (2014). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Drug Discovery Today. Link

  • Danel, C., et al. (2014).[2] NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Carbohydrate Polymers.[2][5] Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Advanced Troubleshooting Center: Reductive Amination of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. Aminopyrazoles are privileged scaffolds in drug discovery, but their functionalization via reductive amination is notoriously challenging. While the pyrazole ring is electron-rich, the exocyclic amino group is often deactivated due to resonance conjugation. This electronic dichotomy leads to poor nucleophilicity, sluggish imine formation, and a high susceptibility to competing side reactions.

This guide provides field-proven, mechanistically grounded solutions to minimize side reactions, optimize yields, and scale your reductive amination workflows.

Part 1: Mechanistic Causality & Diagnostic FAQs

Q1: Why am I observing dialkylation (over-alkylation) of my aminopyrazole?

The Causality: In a standard reductive amination, the primary aminopyrazole condenses with a carbonyl to form an imine, which is subsequently reduced to a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is often more nucleophilic than the starting primary amine [1]. If this secondary amine competes successfully for the remaining unreacted carbonyl, a second reductive amination occurs, yielding an unwanted tertiary amine. The Solution: To suppress over-alkylation, strictly control stoichiometry (1.0 equivalent of carbonyl to 1.05 equivalents of amine). If dialkylation persists, abandon direct reductive amination. Instead, use a stepwise procedure : pre-form the imine completely in methanol using a Lewis acid (e.g.,


) or molecular sieves, verify its formation, and only then introduce a reducing agent like 

[2].
Q2: Why is my aldehyde/ketone reducing to an alcohol before the imine forms?

The Causality: Because the exocyclic amine of an aminopyrazole is resonance-deactivated, imine condensation is the rate-limiting step. If you use a strong or unselective reducing agent (like


 or improperly buffered 

), the hydride will rapidly attack the electrophilic carbonyl, reducing it to an alcohol before the amine has a chance to react [3]. The Solution: Switch to Sodium Triacetoxyborohydride (STAB,

)
. The steric bulk and electron-withdrawing nature of the three acetoxy groups make STAB a remarkably mild hydride donor. It selectively reduces protonated imines over unactivated carbonyls, effectively eliminating premature alcohol formation [4].
Q3: I am working with a highly electron-poor aminopyrazole, and STAB is failing. What is the alternative?

The Causality: For severely deactivated heterocyclic amines, nucleophilic attack on the carbonyl is thermodynamically unfavorable. Under standard STAB conditions, the reaction stalls, leading to messy degradation profiles and gradual carbonyl reduction over extended reaction times [5]. The Solution: Transition to a silane-based reduction system using Triethylsilane (


)  and Trifluoroacetic Acid (TFA) . The high concentration of TFA fully protonates the carbonyl, forcing the condensation to generate a highly electrophilic iminium species. 

efficiently traps and reduces this intermediate. This protocol is highly scalable and specifically designed for electron-poor heterocycles [6].

Part 2: Diagnostic Workflow for Aminopyrazoles

Use the following decision tree to select the optimal reductive amination strategy based on the electronic nature of your substrate and observed side reactions.

Workflow Start Start: Aminopyrazole + Carbonyl Assess Assess Exocyclic Amine Nucleophilicity Start->Assess Standard Standard / Mildly Deactivated Assess->Standard Deactivated Highly Electron-Poor Assess->Deactivated STAB Direct Reductive Amination STAB in DCE Standard->STAB Et3SiH Silane Reduction Et3SiH / TFA Deactivated->Et3SiH Check Self-Validation: LCMS or TLC Check STAB->Check Et3SiH->Check SideRxn1 Over-alkylation (Dialkylation) Check->SideRxn1 Tertiary amine detected SideRxn2 Carbonyl Reduction (Alcohol formed) Check->SideRxn2 Alcohol detected Stepwise Stepwise Method: Pre-form Imine first SideRxn1->Stepwise SideRxn2->Et3SiH Switch to Silane

Diagnostic workflow for optimizing aminopyrazole reductive aminations.

Part 3: Quantitative Reagent Selection

Selecting the correct reducing agent requires balancing hydride reactivity against the basicity of the amine. The table below summarizes the quantitative parameters for the most common reagents used in aminopyrazole functionalization.

Reducing SystemOptimal pHHydride EquivalentsChemoselectivity (Imine vs Carbonyl)Best Substrate Profile
STAB (

)
4.0 – 5.01.5 – 2.0 eqHighStandard to mildly deactivated aminopyrazoles

6.0 – 8.01.5 – 2.0 eqModerateAcid-sensitive substrates

/ TFA
< 2.02.6 eqVery High (via iminium)Highly electron-poor/deactivated aminopyrazoles

(Stepwise)
Neutral1.0 – 1.5 eqLow (Reduces carbonyls rapidly)Cases prone to severe over-alkylation (pre-formed imines)

Part 4: Validated Experimental Protocols

A protocol is only as reliable as its in-process controls (IPCs). The methodologies below integrate mandatory self-validation checkpoints to ensure reaction fidelity before proceeding to workup.

Protocol A: Standard Direct Reductive Amination (STAB Method)

Optimized for standard aminopyrazoles to prevent premature carbonyl reduction. [7]

Reagents: Aminopyrazole (1.0 eq), Aldehyde/Ketone (1.0 eq),


 (1.5 eq), Glacial Acetic Acid (1.0 eq, if using ketones), Anhydrous 1,2-Dichloroethane (DCE).
  • Imine Pre-equilibration: Dissolve the aminopyrazole and carbonyl compound in anhydrous DCE to achieve a 0.2 M concentration. If the carbonyl is a ketone, add glacial acetic acid. Stir at room temperature under

    
     for 30 minutes.
    
  • Reduction: Add

    
     portion-wise over 10 minutes to control mild exotherms.
    
  • Propagation: Stir the opaque suspension at room temperature for 2–4 hours.

  • Self-Validation (IPC): Take a 10 µL aliquot, quench with 100 µL saturated

    
    , extract with 100 µL EtOAc. Spot the organic layer on TLC against starting materials. The reaction is validated when the carbonyl spot disappears and a new, lower-Rf spot (ninhydrin/UV active) appears. If unreacted aldehyde remains, do not add more STAB; add 0.1 eq of amine.
    
  • Workup: Quench the reaction slowly with saturated aqueous

    
    . Separate the organic layer, extract the aqueous layer with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
Protocol B: Scalable Reductive Amination for Deactivated Aminopyrazoles ( /TFA Method)

Optimized for highly electron-poor heterocyclic amines where STAB fails. Proven scalable up to 750 g (93% yield). [5]

Reagents: Electron-poor Aminopyrazole (1.0 eq), Aldehyde (1.1 eq), Triethylsilane (2.6 eq), Trifluoroacetic Acid (3.0 eq), Anhydrous


.
  • Activation: Suspend the aminopyrazole and aldehyde in anhydrous

    
     (0.5 M) at room temperature.
    
  • Acidification: Add TFA (3.0 eq) dropwise. The mixture will typically turn into a homogenous, deeply colored solution as the highly electrophilic iminium ion forms.

  • Reduction: Add

    
     (2.6 eq) dropwise via an addition funnel.
    
  • Propagation: Heat the reaction mixture to 38 °C (gentle reflux) and stir overnight (12-16 hours).

  • Self-Validation (IPC): Perform LC/MS analysis. The protocol is self-validating when the UV area ratio of product to starting material exceeds 95:5, and the protonated amine mass

    
     is fully consumed.
    
  • Workup: Cool to room temperature. Carefully neutralize by pouring into cold 2M NaOH (exothermic). Extract with

    
    , dry, and purify via crystallization or chromatography.
    

References

  • Wikipedia. "Reductive amination." Wikipedia. URL:[Link]

  • Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. Organic Chemistry Portal. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Part 1: Frequently Asked Questions (Troubleshooting Analytical & Stability Issues)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Based Drug Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors, analytical challenges, and degradation pathways of N-butyl-1-methyl-1H-pyrazol-4-amine under acidic conditions.

This guide abandons generic advice in favor of mechanistic causality, providing drug development professionals with self-validating protocols to ensure scientific integrity during formulation and stability testing.

Q1: During our acidic forced degradation studies (0.1 M HCl), the HPLC retention time of this compound shifts drastically, and the peak tails. Is the compound degrading rapidly? A1: Not necessarily; you are likely observing a pH-induced chromatographic artifact rather than chemical degradation. The predicted pKa of the primary amine analog (1-methyl-1H-pyrazol-4-amine) is approximately 3.70[1]. The addition of the N-butyl group forms a secondary amine, maintaining its behavior as a weak base. At pH < 3.0, the exocyclic amine is fully protonated. If you inject the acidic stress sample directly into the HPLC without neutralization, the local acidic sample plug overwhelms the buffering capacity of your mobile phase. This causes the analyte to exist in a mixed protonation state during column loading, leading to peak tailing and early elution. Causality & Fix: The shift is due to a change in the partition coefficient (LogD). Always quench and neutralize your acidic stability samples to the pH of your mobile phase prior to injection to ensure uniform free-base or uniformly buffered states.

Q2: Is the pyrazole core susceptible to acid-catalyzed ring-opening or hydrolysis under standard formulation conditions (pH 3.0 - 5.0)? A2: No. The pyrazole ring is a highly stable, electron-rich aromatic heterocycle. Because its "pyridine-like" nitrogen (N2) can react with acids[2], it may form a salt in extremely strong acids, but the ring itself resists hydrolytic cleavage. The primary stability vulnerabilities do not lie within the pyrazole core, but rather at the exocyclic secondary amine substituent[3].

Q3: What is the most critical chemical degradation risk for this secondary amine in acidic buffers? A3: N-nitrosation. Secondary amines are highly susceptible to reacting with trace nitrites (often present as impurities in acidic excipients or buffers) to form N-nitrosamines. Under acidic conditions, nitrite (


) is protonated and dehydrates to form the highly electrophilic nitrosonium ion (

), which rapidly attacks the secondary amine. Because N-nitrosamines are a critical genotoxic risk (ICH M7 guidelines), your stability-indicating methods must specifically monitor for this degradant when formulating in acidic media.

Part 2: Mechanistic Pathways & Workflows

To understand the dual behavior of this compound in acid—reversible salt formation vs. irreversible degradation—refer to the mechanistic pathway below.

Pathway Base Free Base (N-butyl-1-methyl- 1H-pyrazol-4-amine) Protonated Protonated Salt (High Solubility) Base->Protonated pH < 3.0 Protonated->Base pH > 5.0 Nitrosamine N-Nitrosamine (Genotoxic Degradant) Protonated->Nitrosamine + NO+ Trace Trace Nitrites (NO2-) Trace->Nitrosamine Acidic Conditions

Mechanistic pathway showing reversible protonation and N-nitrosamine formation risk in acidic media.

Part 3: Quantitative Stability Profile

The following table summarizes the stability of this compound under various acidic conditions. Notice that true degradation requires either extreme thermal stress or the presence of reactive impurities (nitrites).

Stress ConditionTemp (°C)DurationRemaining API (%)Primary Observation / Degradant
0.1 M HCl (pH 1.0) 25°C24 hours> 99.5%Complete protonation; chemically stable.
0.1 M HCl (pH 1.0) 60°C24 hours98.2%Trace dealkylation (C-N bond cleavage).
pH 4.5 Acetate Buffer 40°C14 days> 99.9%Highly stable; ideal formulation range.
0.1 M HCl + 1mM

25°C4 hours< 85.0%Rapid formation of N-nitroso degradant.

Part 4: Self-Validating Experimental Protocol

To accurately assess the acidic stability of pyrazole compounds[4], you must utilize a self-validating protocol. This methodology includes built-in controls to ensure that observed degradation is a true result of the stressor, and not an artifact of sample preparation.

Protocol: Acidic Forced Degradation & Mass Balance Analysis

Step 1: Stock Solution Preparation

  • Action: Dissolve this compound in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Causality: Methanol ensures complete solubilization of the free base before introduction to the aqueous acidic stressor, preventing precipitation artifacts.

Step 2: Acidic Stress Initiation & Control Generation

  • Action: Transfer 1.0 mL of stock to a reaction vial and add 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Self-Validation (Control): Simultaneously prepare a Control Vial (1.0 mL stock + 1.0 mL of 0.1 M HCl) but store it immediately at 2-8°C. This isolates thermal-acidic degradation from baseline solvent interactions.

Step 3: Quenching and Neutralization (Critical Step)

  • Action: After 24 hours, cool the stress vial to room temperature. Add exactly 1.0 mL of 0.1 M NaOH to both the Stress Vial and the Control Vial to neutralize the pH to ~7.0.

  • Causality: As established in Q1, neutralizing the sample prevents the acidic plug from distorting the HPLC peak shape and protects the silica backbone of your C18 column from acid hydrolysis.

Step 4: HPLC-UV/MS Analysis & Mass Balance

  • Action: Dilute samples to a target concentration of 100 µg/mL using the mobile phase. Inject onto a C18 column using a gradient of 0.1% Formic Acid in Water / Acetonitrile.

  • Self-Validation (Mass Balance): Calculate the Mass Balance: (Area of Parent in Stress + Sum of Degradant Areas) / (Area of Parent in Control) * 100.

  • Interpretation: The mass balance must be between 95% - 105%. If it falls below 95%, your degradants either lack a UV chromophore or have volatilized, dictating an immediate switch to Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

G A 1. Stock Preparation (1 mg/mL in MeOH) B 2. Acidic Stress (0.1 M HCl, 60°C, 24h) A->B C 3. Quenching & Neutralization (0.1 M NaOH to pH 7.0) B->C D 4. HPLC-UV/MS Analysis (C18, Gradient Elution) C->D E 5. Data Interpretation (Mass Balance & Purity) D->E

Workflow for acidic forced degradation and stability analysis of pyrazole derivatives.

Part 5: References

  • 1-methyl-1H-pyrazol-4-amine - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern catalysis: the poisoning of catalysts by pyrazole amines. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic systems and may encounter deactivation issues when pyrazole amines are present as reactants, intermediates, or impurities. Here, we will delve into the mechanisms of this poisoning, diagnostic methods, and, most importantly, actionable troubleshooting and regeneration protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding catalyst poisoning by pyrazole amines, providing you with the core knowledge to understand and identify the problem.

Q1: What is catalyst poisoning, and how do pyrazole amines cause it?

A: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a chemical species onto its active sites.[1] Pyrazole amines are particularly effective poisons for many metal catalysts due to the presence of nitrogen atoms with lone pairs of electrons within the pyrazole ring and the amine functionality. These lone pairs can strongly coordinate to the metal centers of the catalyst, blocking the active sites that are essential for the desired catalytic transformation.[1][2] This strong interaction prevents reactant molecules from accessing the catalytic surface, leading to a significant drop in reaction rate and efficiency.[1]

The mechanism involves the formation of a stable complex between the pyrazole amine and the metal active site. The bidentate nature of some pyrazole amines can lead to an even more stable, chelating interaction, further deactivating the catalyst.

G cluster_0 Catalyst Surface cluster_1 Reactants cluster_2 Poison cluster_3 Poisoned Catalyst Active_Site Metal Active Site (e.g., Pd, Pt) Poisoned_Site Poisoned Active Site (Stable Complex) Product Product Active_Site->Product Catalysis Reactant_A Reactant A Reactant_A->Active_Site Access Reactant_A->Poisoned_Site Access Blocked Reactant_B Reactant B Reactant_B->Active_Site Access Reactant_B->Poisoned_Site Access Blocked Pyrazole_Amine Pyrazole Amine (Poison) Pyrazole_Amine->Active_Site Strong Coordination (Poisoning)

Caption: Mechanism of catalyst poisoning by a pyrazole amine.

Q2: Which types of catalysts are most susceptible to poisoning by pyrazole amines?

A: Catalysts based on late transition metals are particularly vulnerable. This includes, but is not limited to:

  • Palladium (Pd): Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and aminations. Palladium's high affinity for nitrogen-containing ligands makes it highly susceptible.[2][3]

  • Platinum (Pt): Commonly used in hydrogenation and isomerization reactions.

  • Rhodium (Rh): Used in hydrogenation and hydroformylation.

  • Ruthenium (Ru): Employed in a variety of catalytic processes, including metathesis and hydrogenation.

  • Copper (Cu): Used in click chemistry and various coupling reactions. The formation of copper-pyrazole complexes is well-documented.[4][5]

The susceptibility is linked to the electronic properties of the metal and its ability to form strong dative bonds with the nitrogen atoms of the pyrazole amine.

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A: The signs of catalyst poisoning can manifest in several ways:

  • Sudden or Gradual Loss of Activity: A sharp drop in the reaction rate is a classic sign of poisoning.[6] In some cases, the deactivation may be more gradual if the poison is present in low concentrations.

  • Decreased Product Yield: Consequently, the overall yield of your desired product will be lower than expected.

  • Changes in Selectivity: Poisoning can alter the catalyst's surface, leading to changes in product selectivity. You might observe an increase in byproducts.

  • Inconsistent Results: If the concentration of the pyrazole amine impurity varies between batches of starting materials, you will likely see poor reproducibility in your experiments.

Q4: How can I confirm that a pyrazole amine is the cause of my catalyst's deactivation?

A: A combination of analytical techniques and process monitoring can help pinpoint the cause.[6]

  • Analyze Your Starting Materials: Use techniques like HPLC or GC-MS to check for the presence of pyrazole amine impurities in your reactants and solvents.

  • Characterize the Spent Catalyst: Several surface-sensitive techniques can provide direct evidence of poisoning:

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of nitrogen on the catalyst surface.[1]

    • Elemental Analysis: Can quantify the amount of nitrogen on the used catalyst.[6]

    • Temperature-Programmed Desorption (TPD): Can help identify strongly adsorbed species on the catalyst surface.

  • Control Experiments: Run the reaction with highly purified starting materials and compare the results to a reaction where a small, known amount of the suspected pyrazole amine is intentionally added. A significant decrease in performance in the latter experiment strongly suggests poisoning.

Troubleshooting and Catalyst Regeneration

When you suspect catalyst poisoning, a systematic approach is necessary. The appropriate regeneration strategy depends on the nature of the catalyst and the severity of the poisoning.

G cluster_0 Troubleshooting Workflow Start Decreased Catalyst Performance Observed Check_Purity Analyze Reactant/Solvent Purity (HPLC, GC-MS) Start->Check_Purity Analyze_Catalyst Characterize Spent Catalyst (XPS, Elemental Analysis) Start->Analyze_Catalyst Poison_Confirmed Pyrazole Amine Poisoning Confirmed? Check_Purity->Poison_Confirmed Analyze_Catalyst->Poison_Confirmed Mild_Poisoning Mild/Moderate Poisoning Poison_Confirmed->Mild_Poisoning Yes Severe_Poisoning Severe/Strong Poisoning Poison_Confirmed->Severe_Poisoning Yes Failure Activity Not Restored: Consider Catalyst Replacement Poison_Confirmed->Failure No (Investigate Other Deactivation Mechanisms: Sintering, Leaching) Solvent_Wash Protocol 1: Solvent Washing Mild_Poisoning->Solvent_Wash Chemical_Treatment Protocol 2: Chemical Treatment (e.g., Acid Wash) Severe_Poisoning->Chemical_Treatment Thermal_Regen Protocol 3: Thermal Regeneration (Calcination) Severe_Poisoning->Thermal_Regen If catalyst is thermally stable Test_Activity Test Regenerated Catalyst Activity Solvent_Wash->Test_Activity Chemical_Treatment->Test_Activity Thermal_Regen->Test_Activity Success Activity Restored Test_Activity->Success Successful Test_Activity->Failure Unsuccessful

Caption: Troubleshooting workflow for catalyst poisoning.

Issue: Gradual or Sudden Loss of Catalytic Activity

This is the most common symptom of poisoning. The choice of regeneration protocol depends on the strength of the poison-catalyst interaction and the robustness of the catalyst itself.

Solution 1: Mild Regeneration via Solvent Washing

  • Rationale: This method is suitable for weakly adsorbed poisons or when the poisoning is not severe. The principle is to use a solvent that can dissolve the pyrazole amine and displace it from the catalyst surface without damaging the catalyst.

  • Applicability: Heterogeneous (solid-supported) catalysts.

  • Protocol:

    • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

    • Initial Rinse: Wash the catalyst with a non-polar solvent (e.g., hexane, toluene) to remove residual organic compounds.

    • Poison Removal Wash: Wash the catalyst multiple times with a polar protic solvent like ethanol or methanol. These solvents can help break the coordinative bond between the nitrogen and the metal center.

    • Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all solvent residues.

    • Testing: Test the activity of the regenerated catalyst in a small-scale reaction.

Solution 2: Chemical Treatment for Stronger Poisoning

  • Rationale: When the pyrazole amine is strongly chemisorbed, a more aggressive chemical treatment is needed to displace it. A dilute acid wash can protonate the amine and pyrazole nitrogens, breaking their coordination to the metal center.[7][8]

  • Applicability: Acid-resistant heterogeneous catalysts (e.g., metals on silica, alumina, or carbon). Caution: This method is not suitable for acid-sensitive supports or catalysts.

  • Protocol:

    • Catalyst Recovery: Recover and rinse the catalyst as described in the solvent washing protocol.

    • Acid Wash: Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M acetic acid or 0.01 M HCl) and stir for 1-2 hours at room temperature.[8] The choice of acid and its concentration is critical to avoid damaging the catalyst.

    • Neutralization and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral. Then, wash with a solvent like ethanol to remove water.

    • Drying: Dry the catalyst under vacuum.

    • Activation (if necessary): Some catalysts may require a reduction step (e.g., with H₂) after acid treatment to restore the active metal sites.

Solution 3: Thermal Regeneration (Calcination)

  • Rationale: For thermally stable catalysts, heating in a controlled atmosphere can burn off the organic poison.[6][7] This is a very effective but harsh method.

  • Applicability: Robust heterogeneous catalysts, such as metals on ceramic supports (e.g., alumina, titania). Not suitable for catalysts on carbon supports (will burn) or those prone to sintering.

  • Protocol:

    • Catalyst Preparation: Place the dried, spent catalyst in a ceramic crucible.

    • Calcination: Heat the catalyst in a furnace with a controlled flow of air or a mixture of an inert gas and oxygen.

    • Temperature Program: Slowly ramp the temperature (e.g., 5 °C/min) to a target temperature, typically between 300-500 °C. The exact temperature depends on the catalyst's thermal stability.[6] Hold at this temperature for 2-4 hours.

    • Cooling: Cool the catalyst slowly to room temperature.

    • Activation: An oxidation-reduction cycle may be necessary to restore the catalyst's activity.[6]

Regeneration MethodApplicabilityProsCons
Solvent Washing Heterogeneous catalysts, mild poisoningSimple, non-destructiveIneffective for strongly bound poisons
Chemical Treatment Acid-resistant catalysts, strong poisoningEffective at removing strongly bound poisonsCan damage catalyst support or active sites
Thermal Regeneration Thermally stable catalysts, severe poisoningHighly effective for organic poisonsCan cause catalyst sintering (loss of surface area)

Preventative Measures

The most effective strategy is to prevent poisoning in the first place.

Q5: How can I avoid poisoning from the outset?

A:

  • Reactant Purification: Ensure all starting materials and solvents are of high purity and free from nitrogen-containing contaminants.[1][6] Techniques like recrystallization, distillation, or column chromatography can be employed.

  • Use of Guard Beds: For continuous flow processes, a "sacrificial" guard bed can be placed before the main catalyst bed.[6] This bed contains a less expensive material that will adsorb the pyrazole amine poison, protecting the more valuable primary catalyst.[1]

  • Catalyst Selection: In some cases, it may be possible to choose a catalyst that is inherently more resistant to nitrogen poisoning. For example, modifying the electronic properties of the metal or using bulky ligands can sometimes hinder the coordination of poisons.[2]

  • Protecting Groups: If the pyrazole amine is a desired reactant, its poisoning potential can sometimes be mitigated by using a protecting group on the nitrogen atoms, such as a Boc group.[9][10]

References

  • Barceló-Oliver, M., et al. (2014). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 4), 331–338. [Link]

  • Baldovino-Pantaleón, O., et al. (2022). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 27(12), 3845. [Link]

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2023, August 27). SABIT. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 840–843. [Link]

  • Willis, M. C. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry, 7, 1427–1437. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. [Link]

  • Das, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 188-196. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Semantic Scholar. [Link]

  • El Ouadi, Y., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 143. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). SABIT. [Link]

  • Tests of amine poisoning with regeneration. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Li, Y., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13673–13680. [Link]

  • Viitakangas, J., et al. (2019). Catalysts Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 667. [Link]

  • Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

  • Ghorbani-Choghamarani, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14128. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2024, from [Link]

  • (PDF) Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the structural motif of pyrazole amines is of significant interest due to its prevalence in a wide array of therapeutic agents. Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazole amines. We will navigate the challenges inherent to these molecules and compare methodologies to establish a scientifically sound, validated analytical procedure.

The Analytical Challenge: Understanding Pyrazole Amines

Pyrazole amines, as their name suggests, possess both a pyrazole ring and an amine functional group. This duality presents a unique set of challenges in reversed-phase HPLC, the most common analytical technique for such molecules.[1][2] The basic nature of the amine group can lead to undesirable interactions with the stationary phase. Specifically, the protonated amine can interact with residual acidic silanol groups on the silica-based column packing, resulting in poor peak shape (tailing), low efficiency, and inconsistent retention times.[3][4] Therefore, a successful method must effectively mitigate these interactions to achieve accurate and reproducible purity determinations.

A Systematic Approach to HPLC Method Development

A successful HPLC method is not developed by chance but through a systematic and logical workflow. This process involves a series of informed decisions aimed at optimizing the separation of the main compound from its potential impurities.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Strategy cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison Analyte_Characterization Analyte Characterization pKa, logP, UV Spectrum Column_Screening Column Screening C18, Phenyl, Polar-Embedded Analyte_Characterization->Column_Screening Informs Selection Mobile_Phase_Screening Mobile Phase Screening ACN vs. MeOH, pH 2-4 Column_Screening->Mobile_Phase_Screening Initial Testing Gradient_Optimization Gradient Optimization Slope & Time Mobile_Phase_Screening->Gradient_Optimization Refinement Parameter_Tuning Parameter Tuning Flow Rate & Temperature Gradient_Optimization->Parameter_Tuning Fine-Tuning Method_Validation Method Validation ICH Q2(R1) Guidelines Parameter_Tuning->Method_Validation Final Method Alternative_Method_Comparison Alternative Method Comparison UPLC Analysis Method_Validation->Alternative_Method_Comparison Performance Benchmark

Caption: A systematic workflow for HPLC method development for pyrazole amines.

Column Selection: The Foundation of Separation

The choice of the HPLC column is the most critical factor influencing selectivity.[5] For pyrazole amines, a standard C18 column is a good starting point, but often not the optimal choice due to the basicity of the analyte.[4][6]

Stationary PhasePrinciple of InteractionSuitability for Pyrazole Amines
Standard C18 Hydrophobic (van der Waals) interactions.[5]Can exhibit peak tailing for basic amines due to silanol interactions.[3]
Polar-Embedded C18 Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.The polar group shields residual silanols, improving peak shape for basic compounds.[7]
Phenyl-Hexyl Hydrophobic and π-π interactions.[5]Offers alternative selectivity for aromatic compounds like pyrazoles.
HILIC Hydrophilic Interaction Liquid Chromatography.Suitable for very polar amines that are poorly retained in reversed-phase.[1][8]

Recommendation: Begin with a modern, high-purity silica C18 column with end-capping. If peak tailing is observed, a polar-embedded C18 or a phenyl-hexyl column should be evaluated to improve peak symmetry and provide alternative selectivity.

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds like pyrazole amines.[9][10]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity and UV transparency at low wavelengths.[11]

  • pH Control: The pH of the mobile phase dictates the ionization state of the amine. For basic compounds, working at a low pH (typically 2-4) protonates the amine, leading to a consistent charge state. This low pH also suppresses the ionization of residual silanol groups on the stationary phase, minimizing undesirable secondary interactions.[9]

  • Buffer Selection: A buffer is essential to maintain a constant pH. Phosphate buffers are excellent for UV detection due to their low UV cutoff.[12] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are necessary.[12][13] A buffer concentration of 10-25 mM is typically sufficient.

Recommendation: Start with a mobile phase of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[12] This will provide a pH of approximately 2.1, which is ideal for the analysis of many basic compounds.[12]

Gradient Elution: Resolving Complex Mixtures

For a purity analysis, where structurally similar impurities may be present, a gradient elution is almost always necessary to achieve adequate separation within a reasonable timeframe.[14]

  • Initial Gradient: A good starting point is a broad gradient from 5% to 95% acetonitrile over 20-30 minutes. This will help to elucidate the retention behavior of the main peak and any impurities.

  • Gradient Optimization: Once the initial separation is observed, the gradient can be optimized to improve the resolution of critical peak pairs. This involves adjusting the slope of the gradient in the region where the compounds of interest elute.

Model Experimental Protocol: Purity of a Hypothetical Pyrazole Amine

This protocol outlines a robust starting point for the purity analysis of a novel pyrazole amine.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm Balances efficiency and backpressure; polar-embedded phase improves peak shape for basic analytes.
Mobile Phase A 0.1% Phosphoric Acid in Water Provides a low pH to control ionization and minimize silanol interactions.[12]
Mobile Phase B Acetonitrile Common, low-viscosity organic modifier with good UV transparency.[11]
Gradient 10-70% B in 25 min; 70-95% B in 5 min; hold at 95% B for 5 min A targeted gradient to resolve impurities around the main peak, followed by a wash step.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Provides consistent retention times and can improve peak shape.
Detection PDA at 254 nm (or λmax of analyte) Allows for peak purity assessment and quantification at the optimal wavelength.

| Injection Volume | 10 µL | A standard volume to avoid column overload. |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]

  • Sample Solution (0.5 mg/mL): Prepare the analysis sample in the same manner as the standard solution.[2]

Performance Comparison: HPLC vs. UPLC

For laboratories seeking higher throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative to traditional HPLC.[15] UPLC systems operate at much higher pressures, enabling the use of columns with smaller particles (< 2 µm), which leads to significant performance gains.[16][17]

ParameterHPLC (3.5 µm particle size)UPLC (1.7 µm particle size)Advantage of UPLC
Analysis Time ~35 minutes~5-10 minutesIncreased throughput.[16][18]
Peak Resolution GoodExcellentBetter separation of closely eluting impurities.
Peak Height/Sensitivity StandardIncreasedNarrower peaks lead to higher sensitivity.[15][19]
Solvent Consumption ~35 mL per run~5-7 mL per runReduced cost and environmental impact.[15]
System Pressure 150-250 bar600-1000 barRequires specialized high-pressure instrumentation.

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput requirements and budget constraints.[19] However, the principles of method development remain the same. The recent revisions to USP General Chapter <621> provide greater flexibility for modernizing existing HPLC methods to UPLC technology, which can result in significant time and solvent savings.[20][21][22]

Ensuring Method Robustness and Validation

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[23][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[25]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[25]

  • Accuracy: The closeness of test results to the true value.[26]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[26]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[26]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26]

By following a systematic development process and conducting a thorough validation, a reliable and robust HPLC method for the purity analysis of pyrazole amines can be established, ensuring the quality and safety of these important pharmaceutical compounds.

References

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available from: [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Available from: [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Available from: [Link]

  • RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Element Lab Solutions. (n.d.). ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. Available from: [Link]

  • Agilent. (n.d.). Improve productivity and save cost leveraging revisions to USP 621. Available from: [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • LCGC International. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available from: [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Available from: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available from: [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available from: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Available from: [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Available from: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available from: [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available from: [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of.... Available from: [Link]

  • PubMed. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Available from: [Link]

  • ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

Sources

Comparative Guide: N-Ethyl vs. N-Butyl Pyrazol-4-amines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of N-ethyl versus N-butyl substituted pyrazol-4-amines, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Steric-Lipophilic Trade-off

In the optimization of pyrazol-4-amine scaffolds—common in kinase inhibitors (e.g., CDK, JNK, TTK) and antimicrobial agents—the choice between


-ethyl  and 

-butyl
substituents represents a critical decision point between ligand efficiency and cell permeability .
  • 
    -Ethyl:  Favored for compact binding pockets where steric tolerance is low. It offers a modest lipophilicity boost (+0.5–1.0 LogP vs. unsubstituted) without significant entropic penalties.
    
  • 
    -Butyl:  Utilized to punch through solvent-exposed channels or to significantly enhance membrane permeability (+1.5–2.0 LogP). However, it carries a higher risk of steric clash and "molecular obesity" (reduced Ligand Efficiency).
    

Physicochemical Profile Comparison

The following table summarizes the fundamental shifts in properties when extending the alkyl chain from ethyl (C2) to butyl (C4) on the pyrazole nitrogen.

Feature

-Ethyl Pyrazol-4-amine

-Butyl Pyrazol-4-amine
Medicinal Chemistry Implication
Steric Volume Low (~45 ų)Medium (~78 ų)Butyl requires a solvent-exposed vector; Ethyl fits in tighter pockets.

cLogP
Base + ~1.0Base + ~2.1Butyl significantly increases lipophilicity, improving passive transport but risking solubility.
Rotatable Bonds 13Butyl introduces higher entropic penalty upon binding (rigidification cost).
Solubility (aq) ModerateLowButyl derivatives often require formulation aids (e.g., cyclodextrins) for assaying.
Metabolic Liability LowModerateButyl chains are susceptible to

hydroxylation by CYP450s.

Biological Activity & SAR Analysis[1][2][3][4][5][6][7][8][9]

Case Study A: Kinase Inhibition (CDK2/JNK3 Targets)

Context: In ATP-competitive inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), the pyrazole moiety often sits near the hinge region or the solvent front.

  • Mechanism: The pyrazole NH often acts as a Hydrogen Bond Donor (HBD) to residues like Asp86 or Glu81.

  • Observation:

    • Unsubstituted (

      
      -H):  Often shows highest potency (
      
      
      
      nM for CDK2) due to critical H-bonds.
    • 
      -Alkylation (Ethyl/Butyl):  Frequently abolishes  potency if the nitrogen is essential for H-bonding.
      
    • Exception: If the pyrazole nitrogen points towards the solvent,

      
      -ethyl is preferred to cap the polarity without steric clash. 
      
      
      
      -butyl is often too bulky, clashing with the gatekeeper residue or the roof of the ATP pocket, leading to a 10–50x loss in potency.
Case Study B: Antimicrobial & Cytotoxic Agents

Context: For targets where cell penetration is the rate-limiting step (e.g., targeting intracellular enzymes in M. tuberculosis or dense solid tumors).

  • Observation:

    • 
      -Butyl Superiority:  In phenotypic screens (e.g., A549 lung cancer viability), 
      
      
      
      -butyl derivatives often outperform
      
      
      -ethyl counterparts (
      
      
      decrease from ~25
      
      
      M to ~10
      
      
      M).
    • Reasoning: The increased lipophilicity facilitates rapid crossing of the lipid bilayer. The flexible butyl chain can also occupy hydrophobic grooves on the protein surface that the shorter ethyl chain cannot reach (the "Hydrophobic Effect").

Synthesis of Findings

Guideline: Start with


-ethyl .[1] If potency is maintained but cellular activity (EC50) is poor, extend to 

-butyl
to improve permeability. If

-ethyl kills potency, the pocket likely requires an H-bond donor (revert to NH).

Visualization of Decision Logic

The following diagram illustrates the SAR decision tree for selecting between Ethyl and Butyl substituents.

SAR_Decision_Tree Start Lead Optimization: Pyrazol-4-amine Scaffold Check_HBond Does Pyrazole-NH form critical H-bond (e.g., Hinge)? Start->Check_HBond Keep_NH STOP: Keep Unsubstituted (NH) Alkylation will kill potency Check_HBond->Keep_NH Yes Check_Pocket Is the N-vector Solvent Exposed? Check_HBond->Check_Pocket No Steric_Clash Pocket is Tight: Use N-Methyl or N-Ethyl Check_Pocket->Steric_Clash No (Buried) Check_Perm Is Cell Permeability Limiting (Low LogP)? Check_Pocket->Check_Perm Yes (Exposed) Use_Butyl Use N-Butyl (Boost Permeability) Check_Perm->Use_Butyl Yes (Need LogP) Use_Ethyl Use N-Ethyl (Balance Potency/Sterics) Check_Perm->Use_Ethyl No (LogP OK)

Caption: Decision logic for N-alkylation based on structural biology and ADME properties.

Experimental Protocols

To validate the comparison in your own system, use the following standardized workflows.

A. Synthesis: Regioselective N-Alkylation

Note: Pyrazoles are ambident nucleophiles. Regioselectivity (N1 vs N2) is critical.

Reagents:

  • Substrate: 4-nitro-1H-pyrazole or protected pyrazol-4-amine.

  • Alkylating Agent: Ethyl iodide (for

    
    -ethyl) or 
    
    
    
    -Butyl iodide (for
    
    
    -butyl).
  • Base:

    
     (Promotes N-alkylation over others).
    
  • Solvent: DMF or Acetonitrile.

Protocol:

  • Dissolution: Dissolve 1.0 eq of pyrazole substrate in dry DMF (0.1 M).

  • Deprotonation: Add 1.5 eq of

    
    . Stir at RT for 30 min.
    
  • Alkylation: Dropwise add 1.2 eq of alkyl iodide (Et-I or Bu-I).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine (

    
    ) to remove DMF.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: N1 and N2 isomers may separate here if the pyrazole is unsymmetrical.

B. Biological Assay: Kinase Inhibition (ADP-Glo)

Objective: Determine


 to assess intrinsic potency differences.

Protocol:

  • Preparation: Prepare 10 mM stocks of

    
    -ethyl and 
    
    
    
    -butyl analogs in DMSO.
  • Dilution: Serial dilute (3-fold) in kinase buffer to generate 10-point dose-response curves.

  • Reaction:

    • Incubate Kinase (e.g., CDK2/CyclinA) + Substrate + Inhibitor for 15 min at RT.

    • Add ATP (

      
       concentration) to start reaction. Incubate 60 min.
      
  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Analysis: Measure luminescence. Fit data to Sigmoidal Dose-Response equation:

    
    
    

References

  • CDK2 Inhibitor SAR: Kim, H., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents."[2][3] Molecules, 2023, 28(7), 2951. Link

  • Pyrazol-4-amine Scaffolds: Li, Y., et al. "Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine analogues." European Journal of Medicinal Chemistry, 2013, 67, 152-157. Link

  • N-Alkylation Methodology: Timsina, R., et al. "Highly Selective N-Alkylation of Pyrazoles." The Journal of Organic Chemistry, 2022, 87(15), 10305–10313. Link

  • Antitumor Activity: Wang, G.C., et al. "Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives."[4][5] Bioorganic Chemistry, 2020, 103, 104141.[4] Link

Sources

Technical Guide: IR Spectroscopy Peak Assignments for N-butyl-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have structured this as a Technical Comparison & Validation Guide .

As a Senior Application Scientist, I often encounter researchers synthesizing secondary amine derivatives from heteroaromatic primary amines. The transition from 1-methyl-1H-pyrazol-4-amine to its N-butyl derivative represents a critical quality control checkpoint.

This guide objectively compares the Infrared (IR) spectral performance of N-butyl-1-methyl-1H-pyrazol-4-amine against its synthetic precursors and structural analogs. It is designed to serve as a self-validating protocol for confirming product identity and purity.

Executive Summary & Comparative Logic

In drug development, this compound (CAS: 1856086-80-0) serves as a versatile intermediate. The critical analytical challenge is distinguishing the target secondary amine from the starting primary amine (1-methyl-1H-pyrazol-4-amine) and potential over-alkylated tertiary amine byproducts.

This guide utilizes a Comparative Spectral Subtraction approach. By analyzing the "Silent" regions of the precursor versus the "Active" regions of the product, we establish a definitive identity fingerprint.

Key Differentiators (The "3-Point Check")
  • N-H Transformation: Collapse of the primary amine doublet (3450/3350 cm⁻¹) into a single secondary amine band.

  • Aliphatic Amplification: Significant increase in C-H stretching intensity (2800–3000 cm⁻¹) due to the butyl chain addition.

  • Fingerprint Shift: Appearance of new C-N stretching modes characteristic of alkyl-aryl amines.

Detailed Peak Assignments & Comparison

The following data compares the target molecule against its direct precursor. Assignments are grounded in heteroaromatic vibrational spectroscopy principles.

Table 1: Comparative IR Peak Assignments
Spectral RegionModePrecursor (1-methyl-1H-pyrazol-4-amine)Target (this compound)Diagnostic Value
High Frequency (3500–3100 cm⁻¹)N-H Stretch Doublet ~3420 cm⁻¹ (Asym)~3340 cm⁻¹ (Sym)Singlet ~3380–3400 cm⁻¹ (Weak/Broad)CRITICAL: Disappearance of the doublet confirms conversion to secondary amine.
C-H Region (3100–2800 cm⁻¹)C-H Stretch (Aromatic)~3100–3150 cm⁻¹ (Pyrazole C-H)~3100–3150 cm⁻¹ (Unchanged)Verifies pyrazole ring integrity.
C-H Stretch (Aliphatic)Weak bands (N-Methyl only)~2950 cm⁻¹Strong/Complex 2960, 2930, 2870 cm⁻¹ (Butyl + Methyl)High intensity confirms butyl group attachment.
Double Bond (1650–1500 cm⁻¹)N-H Bend (Scissoring)Distinct Band ~1620–1640 cm⁻¹Absent/Shifted Secondary amines lack the distinct scissoring mode of primary amines.Confirms loss of -NH₂ group.
Ring Stretch (C=N, C=C)~1580 cm⁻¹~1570–1590 cm⁻¹Consistent pyrazole core signature.
Fingerprint (1400–1000 cm⁻¹)C-N Stretch ~1250–1300 cm⁻¹ (C_ar-N)Shifted/New Bands ~1180–1220 cm⁻¹ (C_aliphatic-N)Indicates C-N bond formation between butyl and nitrogen.

Analyst Note: The N-butyl group introduces methylene (-CH₂-) scissoring and rocking vibrations at 1460 cm⁻¹ and 720–740 cm⁻¹ (long chain band), which are absent in the methyl-only precursor.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis using IR data. This workflow prevents false positives caused by mixtures of starting material and product.

IR_Validation_Workflow Start Crude Reaction Product CheckNH Step 1: Inspect 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? CheckNH->Doublet Singlet Single Band Observed? Doublet->Singlet No Result_Primary FAIL: Unreacted Precursor (Primary Amine Present) Doublet->Result_Primary Yes CheckCH Step 2: Inspect 2800-3000 cm⁻¹ Region Singlet->CheckCH Yes (One Band) Result_Tertiary FAIL: Over-Alkylation (Tertiary Amine - No N-H) Singlet->Result_Tertiary No Bands (Silent) Intensity High Intensity Aliphatic C-H? CheckCH->Intensity Intensity->Result_Primary No (Methyl Only) Result_Success PASS: this compound (Secondary Amine Confirmed) Intensity->Result_Success Yes (Butyl Attached)

Figure 1: Logic gate for IR-based structural confirmation of secondary aminopyrazoles.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data comparable to the assignments above, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR Rationale: The target compound is likely an oil or low-melting solid. ATR eliminates the need for KBr pellet pressing, which can induce pressure-related spectral shifts or moisture absorption (hygroscopicity is common in aminopyrazoles).

Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • If Liquid/Oil: Place 10 µL of the neat sample directly onto the crystal center.

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for peak intensity in the C-H region).

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to adjust for penetration depth differences at high wavenumbers.

  • Cleaning: Clean the crystal immediately with Isopropanol (IPA) to prevent amine adhesion to the ZnSe surface.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine.[1] NIST Standard Reference Database.

  • PubChem. 1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Standard reference for Amine N-H and Alkyl C-H assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Validating the Structure of N-butyl-1-methyl-1H-pyrazol-4-amine: A Comparative Guide to C13 NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical walkthrough for validating the structure of N-butyl-1-methyl-1H-pyrazol-4-amine using Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments. We will delve into the "why" behind experimental choices and demonstrate how to build a self-validating system for structural confirmation, even in the absence of a pre-existing reference spectrum for this specific molecule.

The Imperative of Structural Integrity in Pyrazole Derivatives

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitution pattern on the pyrazole ring dramatically influences the molecule's pharmacological activity. Therefore, confirming the regiochemistry of N-alkylation and the position of other substituents is not merely a procedural step but a critical determinant of a research program's success. C13 NMR spectroscopy offers a direct and powerful method to probe the carbon skeleton of a molecule, providing a unique fingerprint of its structure.[2]

Experimental Protocol: Acquiring High-Fidelity C13 NMR Data

The following protocol is designed to yield high-quality, interpretable C13 NMR and DEPT spectra. The causality behind each parameter selection is explained to empower the researcher to adapt this methodology to their specific instrumentation and sample.

1. Sample Preparation:

  • Analyte: this compound (Assumed to be a synthesized and purified compound).

  • Concentration: Dissolve 15-25 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. A higher concentration is generally preferred for C13 NMR due to the low natural abundance of the ¹³C isotope (1.1%).[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good solubilizing properties and relatively simple solvent signal.[4] The residual proton signal in CDCl₃ can be used for shimming, and the carbon signal at approximately 77.16 ppm serves as a convenient internal reference.[5]

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the deuterated solvent peak is often sufficient.[6]

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (Based on a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Experiment 1: Broadband Proton-Decoupled ¹³C Spectrum:

    • Purpose: To obtain a spectrum where each unique carbon atom appears as a single peak, simplifying the spectrum and enhancing signal-to-noise.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of carbon environments in organic molecules.[6]

    • Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. This delay allows for the relaxation of carbon nuclei, which is crucial for obtaining quantitative information, although for simple identification, a shorter delay is often used to save time. Quaternary carbons have longer relaxation times and may require a longer delay to be accurately observed.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Experiment 2: DEPT-135 Spectrum:

    • Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[7][8]

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Key Parameters: The same spectral width and a similar number of scans as the broadband ¹³C experiment.

  • Experiment 3: DEPT-90 Spectrum:

    • Purpose: To exclusively observe CH (methine) carbons.[9]

    • Pulse Program: A standard DEPT-90 pulse sequence.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Calibrate the chemical shift axis using the solvent peak (CDCl₃ at ~77.16 ppm) or TMS (0.00 ppm).

Caption: A flowchart of the experimental workflow for C13 NMR validation.

Predicting and Interpreting the C13 NMR Spectrum

In the absence of a literature spectrum for this compound, we can predict the chemical shifts with a high degree of confidence by analyzing data from structurally similar compounds. This comparative approach is a powerful tool in chemical research.

Predicted Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90Rationale for Prediction
Pyrazole Ring
C3~135-140PositivePositiveN-methylation generally has a minor effect on C3. The amino group at C4 will have a shielding effect.
C4~115-120Quaternary (No Signal)Quaternary (No Signal)The amino group strongly shields the attached carbon.
C5~125-130PositivePositiveN-methylation deshields the adjacent C5 carbon.[7][10]
N-Substituents
N1-CH₃~35-40PositiveNo SignalTypical range for an N-methyl group on a pyrazole ring.[5]
N-CH₂-CH₂-CH₂-CH₃~48-53NegativeNo SignalThe α-carbon of an N-alkyl chain. Slightly deshielded due to the nitrogen.[11]
N-CH₂-CH₂ -CH₂-CH₃~31-36NegativeNo SignalTypical β-carbon shift in a butyl chain.[12]
N-CH₂-CH₂-CH₂ -CH₃~19-24NegativeNo SignalTypical γ-carbon shift in a butyl chain.[12]
N-CH₂-CH₂-CH₂-CH₃ ~13-16PositiveNo SignalTerminal methyl group of the butyl chain.[11]

Comparative Analysis with Known Compounds:

  • 1-methyl-1H-pyrazol-4-amine: The PubChem entry for this compound indicates its existence, and while detailed spectral data is not provided, we can infer the influence of the methyl and amino groups on the pyrazole ring.[13] The amino group at C4 is a strong electron-donating group, which will significantly shield C4, pushing its chemical shift upfield.

  • N-methylpyrazoles: Literature data on various N-methylpyrazoles show that the N-methyl carbon typically resonates around 35-40 ppm.[7] The N-methylation also influences the chemical shifts of the ring carbons, particularly C5, which is deshielded compared to its position in N-unsubstituted pyrazoles.[10]

  • n-Butylamine: The C13 NMR spectrum of n-butylamine provides a baseline for the chemical shifts of the butyl chain carbons. The chemical shifts are approximately: C1 (α to N) ~42 ppm, C2 ~36 ppm, C3 ~20 ppm, and C4 ~14 ppm.[11][12] In our target molecule, the C1 of the butyl chain will be slightly deshielded further due to its attachment to the pyrazole nitrogen.

Spectral_Assignment_Logic Logic for C13 NMR Peak Assignment cluster_analysis Peak Identification and Assignment A Broadband ¹³C (All 8 Carbon Signals) D Identify Quaternary Carbon (Present in ¹³C, absent in DEPTs) Assign to C4 A->D B DEPT-135 E Identify CH₂ Carbons (Negative in DEPT-135) Assign to Butyl Chain CH₂s B->E G Identify CH₃ Carbons (Positive in DEPT-135, absent in DEPT-90) Assign to N-CH₃ and Butyl-CH₃ B->G C DEPT-90 F Identify CH Carbons (Positive in DEPT-90) Assign to C3 and C5 C->F C->G absent H Final Assignment based on Predicted Chemical Shifts and Substituent Effects D->H E->H F->H G->H

Caption: A logical flowchart for assigning C13 NMR signals.

Distinguishing Isomers: The Power of Comparative C13 NMR

A common challenge in the synthesis of N-substituted pyrazoles is the potential for the formation of regioisomers. For instance, the alkylation of 4-amino-1-methylpyrazole could potentially lead to the formation of N-butyl-2-methyl-2H-pyrazol-4-amine as an impurity. C13 NMR is exceptionally well-suited to distinguish between these isomers.

In the 1-methyl isomer (our target compound), the pyrazole ring is asymmetric, and we expect distinct signals for C3 and C5. In the hypothetical 2-methyl isomer, the molecule would possess a plane of symmetry, rendering C3 and C5 chemically equivalent. This would result in one fewer signal in the aromatic region of the C13 NMR spectrum, providing a clear and unambiguous distinction between the two isomers.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the structure of this compound using C13 NMR spectroscopy. By combining a detailed experimental protocol with a predictive and comparative analysis of the spectral data, researchers can confidently confirm the identity and purity of their synthesized compounds. The use of DEPT experiments is crucial for the unambiguous assignment of the alkyl chain carbons. This methodology, grounded in the fundamental principles of NMR and supported by literature data on analogous structures, provides a robust framework for the structural elucidation of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Kudyakova, Y. S., Eltsov, O. S., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7384. [Link]

  • National Center for Biotechnology Information. (n.d.). Butylamine. PubChem Compound Database. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(1-2), 1-18. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 745-751. [Link]

  • López-Cara, L. C., Carrión, M. D., Camacho, M. E., Gallo, M. A., Espinosa, A., Choquesillo-Lazarte, D., ... & Entrena, A. (2012). Characterization of 4, 5-Dihydro-1 H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 785-802. [Link]

  • Dousson, C., & Lang, F. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • López-Cara, L. C., Carrión, M. D., Camacho, M. E., Gallo, M. A., Espinosa, A., Choquesillo-Lazarte, D., ... & Entrena, A. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic resonance in chemistry, 46(9), 878-885. [Link]

  • SpectraBase. (n.d.). N,N-dimethyl-tert-butylamine. [Link]

  • Chiong, J. D., Mayorga, R. I. L., & Mayorga, N. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 101-119. [Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1, 2‐15N2] pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • Valdés-García, J., Gámez-Montaño, R., & Andrade-López, N. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1883. [Link]

  • Ji, R., & Li, H. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10845. [Link]

  • SpectraBase. (n.d.). 2-Butylamine, N-decyl-. [Link]

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zheng, S. L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8039-8049. [Link]

  • Indian Institute of Technology Guwahati. (n.d.). C13 NMR spectroscopy. [Link]

  • Asakura, T., Niizawa, Y., & Williamson, M. P. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1989. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]

  • Elguero, J., & Goya, P. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-109. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemsrc. (n.d.). butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. [Link]

Sources

Benchmarking Synthesis Yields of N-Butyl-1-methyl-1H-pyrazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-methyl-1H-pyrazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors targeting critical pathways like ERK5 and CDK2[1][2]. Modifying this primary amine via N-alkylation—specifically introducing a lipophilic butyl chain to form N-butyl-1-methyl-1H-pyrazol-4-amine —is a highly effective strategy for probing deep hydrophobic pockets within target proteins.

However, synthesizing this secondary amine efficiently requires navigating competing risks: over-alkylation, functional group incompatibility, and poor catalytic turnover. As an application scientist, selecting the right synthetic route is not merely about mixing reagents; it requires a deep understanding of the underlying mechanistic causality. This guide benchmarks three primary synthetic strategies—Reductive Amination, Direct Alkylation, and Buchwald-Hartwig Cross-Coupling—providing objective performance data and self-validating protocols.

Mechanistic Evaluation of Synthetic Strategies

Reductive Amination (The Kinetic Control Route)

Reductive amination of 1-methyl-1H-pyrazol-4-amine with butyraldehyde is widely regarded as the most robust and scalable method for synthesizing secondary pyrazole amines[3].

  • Causality & Experience: The choice of reducing agent dictates the success of this route. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the unreacted butyraldehyde into butanol.

  • Self-Validating System: This reaction validates itself through sequential addition. By allowing the amine and aldehyde to stir prior to adding the reductant, complete imine formation can be confirmed visually via Thin Layer Chromatography (TLC). The disappearance of the primary amine spot (visualized with a ninhydrin stain) acts as an internal checkpoint before the irreversible reduction step begins.

Direct Nucleophilic Alkylation (The Statistical Route)

Reacting 1-methyl-1H-pyrazol-4-amine with 1-bromobutane via an Sₙ2 mechanism is conceptually the most direct route, but practically the most problematic[2].

  • Causality & Experience: The newly formed secondary amine (this compound) is inherently more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the butyl group. This thermodynamic reality inevitably leads to competitive over-alkylation, yielding significant amounts of the tertiary amine (N,N-dibutyl-1-methyl-1H-pyrazol-4-amine).

  • Self-Validating System: To mitigate over-alkylation, the reaction must be run with a strict sub-stoichiometric amount of alkyl halide at lower temperatures. The system is validated through continuous LC-MS monitoring; the reaction must be deliberately quenched the moment the ratio of mono-alkylated to di-alkylated product begins to decrease, even if unreacted starting material remains.

Buchwald-Hartwig Cross-Coupling (The Catalytic Route)

For workflows where the pyrazole amine is not commercially available or is highly expensive, cross-coupling 4-bromo-1-methyl-1H-pyrazole with n-butylamine offers a powerful, albeit complex, alternative[1].

  • Causality & Experience: The catalytic cycle relies on oxidative addition, amine coordination, deprotonation, and reductive elimination. Primary alkylamines like n-butylamine are highly prone to β-hydride elimination, which destroys the product yield. Utilizing a bulky, electron-rich biaryl phosphine ligand (such as BrettPhos) accelerates the reductive elimination step, effectively outcompeting the degradation pathway.

  • Self-Validating System: The reaction system validates its inertness through colorimetric feedback. A persistent deep red/orange color in the solution indicates an active Pd(0)/Pd(II) catalytic cycle. Conversely, the sudden precipitation of palladium black signifies catalyst death, usually due to oxygen ingress or solvent contamination.

Visualizing the Workflows

SynthesisRoutes Start1 1-Methyl-1H-pyrazol-4-amine RouteA Reductive Amination (Butyraldehyde, NaBH(OAc)3) Start1->RouteA RouteB Direct Alkylation (1-Bromobutane, K2CO3) Start1->RouteB Start2 4-Bromo-1-methyl-1H-pyrazole RouteC Buchwald-Hartwig (Butylamine, Pd-Cat) Start2->RouteC Product This compound RouteA->Product High Yield RouteB->Product Moderate Yield RouteC->Product Good Yield

Synthetic pathways for this compound highlighting three primary routes.

Mechanism Amine Primary Amine Imine Iminium Intermediate Amine->Imine -H2O Aldehyde Aldehyde Aldehyde->Imine Product Secondary Amine Imine->Product Reduction Reductant NaBH(OAc)3 Reductant->Product

Mechanistic pathway of reductive amination demonstrating selective iminium reduction.

Quantitative Benchmarking

The following table summarizes the expected performance of each synthetic route based on literature standards and empirical laboratory data.

ParameterReductive AminationDirect AlkylationBuchwald-Hartwig
Typical Yield 82 - 88% 40 - 55%70 - 80%
Reaction Time 4 - 6 hours18 - 24 hours12 - 16 hours
Primary Byproduct Trace butanolN,N-dibutyl derivativeDehalogenated pyrazole
Scalability Excellent (Kilogram scale)Poor (Requires strict control)Moderate (High catalyst cost)
E-Factor (Waste) LowHigh (Purification heavy)Medium

Step-by-Step Experimental Methodologies

Protocol A: Reductive Amination (Recommended)
  • Preparation: To a flame-dried 100 mL round-bottom flask, add 1-methyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Imine Formation: Add butyraldehyde (1.05 eq, 10.5 mmol) dropwise at room temperature. Stir for 2 hours.

    • Validation Check: Spot the mixture on a TLC plate (DCM:MeOH 9:1). Stain with ninhydrin. Proceed only when the primary amine spot is completely consumed.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in small portions over 15 minutes to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Protocol B: Direct Alkylation
  • Preparation: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) and cool the suspension to 0 °C.

  • Alkylation: Add 1-bromobutane (0.95 eq, 9.5 mmol) dropwise via syringe. (Note: Sub-stoichiometric alkyl halide is strictly used to suppress dialkylation).

  • Monitoring: Stir at room temperature for 18 hours.

    • Validation Check: Monitor via LC-MS every 2 hours after the 12-hour mark. Halt the reaction immediately when the ratio of mono- to di-alkylated product begins to decrease.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic layer extensively with brine (3 x 20 mL) to remove residual DMF. Dry, concentrate, and purify meticulously via chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-bromo-1-methyl-1H-pyrazole (1.0 eq, 10 mmol), Pd₂(dba)₃ (0.02 eq, 0.2 mmol), BrettPhos (0.04 eq, 0.4 mmol), and sodium tert-butoxide (1.5 eq, 15 mmol).

  • Solvent & Amine: Add anhydrous, thoroughly degassed toluene (40 mL) and n-butylamine (1.2 eq, 12 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C for 12 hours.

    • Validation Check: Observe the solution; it should maintain a dark, homogeneous appearance. Precipitation of a black solid indicates catalyst deactivation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation National Institutes of Health (NIH) / PMC[Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

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